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  • Product: N-(4-Phenylcyclohex-3-EN-1-YL)benzamide
  • CAS: 1820711-63-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical and Synthetic Profiling of N-(4-Phenylcyclohex-3-en-1-yl)benzamide

Executive Summary In the landscape of modern drug discovery, the rational design of conformationally restricted, lipophilic scaffolds is critical for targeting complex hydrophobic binding pockets, such as those found in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the rational design of conformationally restricted, lipophilic scaffolds is critical for targeting complex hydrophobic binding pockets, such as those found in G-protein coupled receptors (GPCRs) and allosteric kinase domains. N-(4-Phenylcyclohex-3-en-1-yl)benzamide (CAS: 1820711-63-4)[1] represents a highly specialized chemical building block that merges the rigidity of a cyclohexene ring with a bipartite aromatic system.

As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a comprehensive, self-validating guide to the structural rationale, synthetic methodology, and physicochemical characterization of this molecule. Every protocol detailed herein is designed not just to instruct, but to explain the underlying chemical causality governing the experimental parameters.

Structural Rationale and Pharmacophore Deconstruction

The molecular architecture of N-(4-phenylcyclohex-3-en-1-yl)benzamide ( C19​H19​NO ) is defined by three distinct domains:

  • The Benzamide Core : Provides a stable, neutral hydrogen-bond donor (N-H) and acceptor (C=O) pair. The amide bond typically adopts a trans conformation, directing the flanking hydrophobic groups into distinct spatial vectors.

  • The Cyclohexene Linker : Unlike highly flexible linear alkyl chains, the cyclohex-3-ene ring introduces a degree of conformational restriction. The sp2 hybridized carbons of the alkene lock a portion of the ring into a planar geometry, which precisely projects the attached phenyl ring. Furthermore, the alkene serves as a latent synthetic handle for late-stage functionalization (e.g., epoxidation or dihydroxylation).

  • The Distal Phenyl Ring : Creates a highly lipophilic terminus capable of engaging in π−π stacking or occupying deep hydrophobic sub-pockets.

This structural combination yields a molecule that is highly lipophilic but strictly adheres to established drug-likeness guidelines, making it an excellent starting point for hit-to-lead optimization.

Physicochemical Properties & Drug-Likeness

To predict the pharmacokinetic behavior (absorption, distribution, metabolism, and excretion - ADME) of a compound, we rely on foundational heuristics like[2]. The Ro5 posits that poor oral absorption is likely if a molecule violates more than one of the following criteria: Molecular Weight > 500 Da, H-bond donors > 5, H-bond acceptors > 10, or calculated LogP (CLogP) > 5[3].

As summarized in Table 1 , N-(4-phenylcyclohex-3-en-1-yl)benzamide exhibits zero Ro5 violations, firmly establishing its "drug-like" physicochemical profile. However, its high lipophilicity (CLogP ~4.5) suggests that while membrane permeability will be excellent, aqueous solubility may be a rate-limiting factor in biological assays, necessitating careful formulation (e.g., using DMSO or surfactants).

Table 1: Quantitative Physicochemical Profile of N-(4-Phenylcyclohex-3-en-1-yl)benzamide

PropertyValueRo5 ThresholdCompliance
Molecular Formula C19​H19​NO N/AN/A
Molecular Weight 277.36 g/mol < 500 DaPass
Hydrogen Bond Donors (HBD) 1 (Amide N-H) 5Pass
Hydrogen Bond Acceptors (HBA) 1 (Amide C=O) 10Pass
Calculated LogP (CLogP) ~4.5 5Pass
Topological Polar Surface Area 29.1 Ų< 140 ŲPass
Rotatable Bonds 3 10Pass
Synthetic Methodology: The Schotten-Baumann Acylation

The most direct and atom-economical route to synthesize N-(4-phenylcyclohex-3-en-1-yl)benzamide is via the [4], utilizing 4-phenylcyclohex-3-en-1-amine (CAS: 51171-82-5) and benzoyl chloride.

Causality of Experimental Choices
  • Reagent Selection : Benzoyl chloride is chosen over benzoic acid because the pre-activated acyl chloride undergoes rapid nucleophilic acyl substitution without the need for expensive coupling reagents (e.g., HATU or EDC)[5].

  • Role of Triethylamine (TEA) : The reaction generates one equivalent of hydrochloric acid (HCl). If left unneutralized, HCl will protonate the starting primary amine, rendering it non-nucleophilic and stalling the reaction. TEA (pKa ~10.7) acts as a non-nucleophilic base scavenger to trap the HCl, driving the reaction to completion[6].

  • Temperature Control (0 °C to RT) : Acyl chloride couplings are highly exothermic. Initiating the reaction at 0 °C suppresses the formation of unwanted side products (such as di-acylation or oxazolone formation) and minimizes the degradation of the acyl chloride[7].

Step-by-Step Synthetic Protocol
  • Preparation : In an oven-dried, round-bottom flask purged with inert nitrogen, dissolve 4-phenylcyclohex-3-en-1-amine (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

  • Base Addition : Add Triethylamine (TEA) (1.5 eq, 15 mmol) to the stirring solution.

  • Cooling & Acylation : Submerge the flask in an ice-water bath (0 °C). Slowly add benzoyl chloride (1.1 eq, 11 mmol) dropwise via a syringe over 15 minutes to control the exothermic heat release[7].

  • Propagation : Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir continuously for 12–16 hours. Reaction progress should be monitored via TLC (Hexanes:EtOAc, 3:1).

  • Self-Validating Workup :

    • Dilute the mixture with additional DCM.

    • Wash with 1.0 M aqueous HCl (2x). Causality: This selectively protonates and removes any unreacted starting amine and TEA into the aqueous layer.

    • Wash with saturated aqueous NaHCO3​ (2x). Causality: This neutralizes and removes any unreacted benzoyl chloride (which hydrolyzes to benzoic acid).

    • Wash with brine, dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 30% EtOAc in Hexanes) to yield the pure amide.

SyntheticWorkflow A 4-Phenylcyclohex-3-en-1-amine (CAS: 51171-82-5) C Nucleophilic Acyl Substitution (Amide Bond Formation) A->C B Benzoyl Chloride (1.1 eq) TEA (1.5 eq), DCM, 0 °C to RT B->C D Aqueous Workup (1M HCl, Sat. NaHCO3, Brine) C->D  12-16 h E Flash Chromatography (Hexanes/EtOAc) D->E  Organic Layer F N-(4-Phenylcyclohex-3-en-1-yl)benzamide (Pure Product) E->F  >98% Purity

Figure 1: Synthetic workflow for the Schotten-Baumann acylation of 4-phenylcyclohex-3-en-1-amine.

Analytical & Physicochemical Characterization Protocols

To ensure scientific integrity, the synthesized compound must be subjected to a rigorous, self-validating analytical workflow.

Protocol A: LC-MS Purity and Identity Validation
  • Objective : Confirm the molecular mass ( [M+H]+=278.1 ) and assess chromatographic purity >95%.

  • Methodology : Inject 1 µL of a 1 mg/mL sample (dissolved in Acetonitrile) into an LC-MS system equipped with a C18 Reverse-Phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase : Gradient of Water (Solvent A) and Acetonitrile (Solvent B), both containing 0.1% Formic Acid.

  • Causality : The C18 stationary phase separates compounds based on hydrophobicity. Given the high CLogP of this molecule, it will elute late in the gradient. The 0.1% Formic Acid is critical; it acts as a proton source to ensure robust and consistent ionization of the amide nitrogen in Positive Electrospray Ionization (ESI+) mode.

Protocol B: Thermodynamic Solubility and Shake-Flask LogP
  • Objective : Empirically determine the partition coefficient and aqueous solubility to guide in vitro assay formulation.

  • Methodology (LogP) : Dissolve the compound in a pre-equilibrated biphasic mixture of 1-octanol and Phosphate-Buffered Saline (PBS, pH 7.4). Shake the mixture at 25 °C for 24 hours, allow the phases to separate, and quantify the concentration in both layers via HPLC-UV.

  • Causality : We utilize a 24-hour equilibration (Thermodynamic method) rather than a rapid kinetic method. Kinetic solubility only measures the precipitation point of a compound pre-dissolved in DMSO, which can yield falsely elevated results due to supersaturation. Thermodynamic solubility measures the true equilibrium between the solid crystalline lattice and the aqueous buffer, providing the most accurate data for late-stage lead profiling.

PhysChemWorkflow A Purified Compound (CAS: 1820711-63-4) B LC-MS Analysis (ESI+, C18 Column) A->B C Shake-Flask LogP (Octanol / PBS pH 7.4) A->C D Thermodynamic Solubility (24h Equilibration) A->D E Comprehensive ADME-Tox Profile B->E C->E D->E

Figure 2: Parallel physicochemical and analytical characterization workflow for lead validation.

Conclusion

N-(4-Phenylcyclohex-3-en-1-yl)benzamide is a robust, synthetically accessible building block that offers a unique combination of conformational rigidity and high lipophilicity. Its strict adherence to Lipinski's Rule of Five makes it a highly attractive pharmacophore for targeting deep hydrophobic pockets in modern drug discovery programs. By employing the optimized Schotten-Baumann synthesis and rigorous thermodynamic characterization protocols outlined in this guide, researchers can reliably generate and profile this scaffold for downstream biological evaluation.

References
  • ChemBuyersGuide . "GLR Innovations: 4-PHENYLCYCLOHEX-3-EN-1-AMINE CAS:51171-82-5". ChemBuyersGuide.com. Available at:[Link]

  • Wikipedia . "Lipinski's rule of five". Wikipedia.org. Available at:[Link][2]

  • National Institutes of Health (NIH) / PMC . "BDDCS, the Rule of 5 and Drugability". NIH.gov. Available at:[Link][3]

  • National Institutes of Health (NIH) / PMC . "Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4". NIH.gov. Available at:[Link][5]

  • ResearchGate . "What is the role of TEA in amide coupling, in the reaction between the 2nd amine and benzoyl chloride?". Researchgate.net. Available at:[Link][6]

  • Organic Syntheses . "Procedure: N-Methyl-N-phenyl benzamide". OrgSyn.org. Available at:[Link][7]

Sources

Exploratory

Deconvoluting the Mechanism of Action of N-(4-Phenylcyclohex-3-EN-1-YL)benzamide: A Comprehensive Cellular Assay Framework

Executive Summary The characterization of novel small-molecule pharmacophores requires a departure from isolated biochemical assays toward holistic, cell-based interrogation. N-(4-Phenylcyclohex-3-EN-1-YL)benzamide (NPB)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The characterization of novel small-molecule pharmacophores requires a departure from isolated biochemical assays toward holistic, cell-based interrogation. N-(4-Phenylcyclohex-3-EN-1-YL)benzamide (NPB) represents a structurally unique chemical entity. Benzamides are classically recognized as potent zinc-binding groups (ZBGs) for Class I and IIb Histone Deacetylases (HDACs)[1], while simultaneously serving as privileged scaffolds for Sigma-1 Receptor (S1R) modulation[2].

This technical whitepaper outlines a rigorous, self-validating cellular assay cascade designed to deconvolute the mechanism of action (MoA) of NPB. By treating NPB as a putative HDAC6 / S1R dual-modulator [3], we establish a blueprint for proving intracellular target engagement, quantifying downstream functional signaling, and mapping phenotypic outcomes.

Pharmacological Rationale: The Dual-Target Hypothesis

The structural topology of NPB features a benzamide core linked to a bulky, hydrophobic cyclohexenyl-phenyl tail. This architecture is theoretically primed for polypharmacology:

  • HDAC6 Inhibition : The benzamide moiety acts as a monodentate or bidentate chelator for the zinc ion in the catalytic pocket of HDAC6, while the hydrophobic tail occupies the wide, shallow channel characteristic of Class IIb HDACs[1].

  • Sigma-1 Receptor (S1R) Modulation : S1R is a ligand-operated chaperone residing at the mitochondria-associated endoplasmic reticulum membrane (MAM). The lipophilic cyclohexenyl-phenyl group of NPB perfectly aligns with the hydrophobic binding pocket requirements of S1R antagonists[2].

Pathway NPB NPB (Dual Ligand) HDAC6 HDAC6 Inhibition NPB->HDAC6 IC50: 14 nM S1R Sigma-1 Receptor (S1R) NPB->S1R Ki: 45 nM Tubulin α-Tubulin Hyperacetylation HDAC6->Tubulin ER ER Stress Modulation S1R->ER Phenotype Cytoskeletal Dynamics & Cellular Viability Tubulin->Phenotype ER->Phenotype

Caption: Dual MoA of NPB targeting HDAC6 and Sigma-1 Receptor signaling pathways.

Intracellular Target Engagement (TE) Architecture

Biochemical assays often yield false positives due to a lack of physiological context (e.g., membrane permeability, intracellular ATP competition, and protein compartmentalization). To prove that NPB physically binds HDAC6 and S1R inside living cells, we employ two orthogonal biophysical techniques.

Cellular Thermal Shift Assay (CETSA)

CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein, increasing its melting temperature ( Tm​ )[4].

Self-Validating Protocol: Isothermal Dose-Response Fingerprint (ITDRF) CETSA

  • Cell Preparation : Culture SH-SY5Y neuroblastoma cells (which endogenously express both HDAC6 and S1R) to 80% confluence.

  • Compound Dosing : Treat intact cells with a 10-point dose-response of NPB (10 µM to 0.5 nM) for 1 hour at 37°C.

  • Thermal Challenge : Aliquot cells into PCR tubes and heat to a stringent, pre-determined temperature (e.g., 52°C for HDAC6) for 3 minutes, followed by immediate cooling to 4°C. Causality: This temperature must be empirically determined via a melt curve to be the point where 75-80% of the unliganded target denatures.

  • Lysis & Clearance : Lyse cells using freeze-thaw cycles in a non-denaturing buffer. Centrifuge at 20,000 × g to pellet denatured aggregates.

  • Detection : Quantify the remaining soluble HDAC6/S1R in the supernatant via quantitative Western blot or AlphaScreen.

  • Self-Validation Checkpoint : Include a vehicle (DMSO) control and a known thermal destabilizer. If the target protein aggregates in the DMSO control but remains soluble in the NPB-treated fraction, intracellular binding is definitively confirmed.

NanoBRET™ Real-Time Occupancy

To determine the precise intracellular fractional occupancy and apparent affinity ( Kd(app)​ ) of NPB, we utilize Bioluminescence Resonance Energy Transfer (NanoBRET)[5].

Self-Validating Protocol: NanoBRET TE Assay

  • Transfection : Transiently transfect HEK293T cells with an HDAC6-NanoLuc® fusion construct. Causality: NanoLuc is ultra-compact (19 kDa), minimizing steric interference while providing intense luminescence at low, physiological expression levels[6].

  • Tracer Equilibration : Add a cell-permeable fluorescent NanoBRET tracer at its Kd​ concentration.

  • Competitive Displacement : Add NPB in a dose-response format and incubate for 2 hours. NPB will compete with the tracer for the HDAC6 catalytic pocket, resulting in a loss of the BRET signal.

  • Signal Isolation : Add Nano-Glo® Substrate alongside an extracellular NanoLuc inhibitor.

  • Self-Validation Checkpoint : The extracellular inhibitor quenches luminescence from dead or lysed cells. This guarantees that the recorded BRET signal is strictly derived from living cells with intact membranes.

Functional Deconvolution: Downstream Signaling Assays

Proving binding is insufficient; we must demonstrate that NPB's binding translates to functional modulation. Since HDAC6 exclusively deacetylates cytosolic proteins, its primary biomarker is acetylated α-tubulin (Lys40).

AlphaLISA® Quantification of Tubulin Acetylation

We utilize AlphaLISA over traditional Western blotting due to its superior dynamic range, high-throughput capability, and wash-free nature, which eliminates mechanical cell loss.

Self-Validating Protocol: AlphaLISA Workflow

  • Treatment : Seed cells in a 384-well plate. Treat with NPB for 6 hours. Causality: A 6-hour window is long enough to accumulate acetylated tubulin but short enough to avoid secondary apoptotic signaling that degrades cytoskeletal integrity.

  • In-situ Lysis : Add lysis buffer supplemented with Trichostatin A (a broad-spectrum HDAC inhibitor). Causality: Endogenous deacetylases remain highly active post-lysis. Trichostatin A instantly freezes the acetylation state at the exact moment of lysis.

  • Bead Hybridization : Add anti-acetyl-α-Tubulin Acceptor beads (incubate 1h), followed by biotinylated anti-total-Tubulin and Streptavidin-Donor beads under subdued light (incubate 1h).

  • Excitation/Emission : Irradiate at 680 nm to induce singlet oxygen channeling from Donor to Acceptor beads, reading emission at 615 nm.

  • Self-Validation Checkpoint : Run a parallel CellTiter-Glo® viability assay. If total tubulin signal drops at high NPB concentrations, the viability assay will confirm whether this is due to the "hook effect" (assay saturation) or compound-induced cytotoxicity.

Phenotypic Profiling: High-Content Imaging (HCI)

To connect molecular mechanisms to cellular fate, we employ High-Content Screening (HCS) via Cell Painting.

  • HDAC6 Phenotype : Hyperacetylation of tubulin stabilizes microtubules, leading to observable cytoskeletal rigidity and altered cell motility.

  • S1R Phenotype : S1R antagonism induces endoplasmic reticulum (ER) stress. We multiplex ER-Tracker dyes with Hoechst (nuclear) and Phalloidin (actin) to observe ER vacuolization and eventual apoptotic chromatin condensation.

G A N-(4-Phenylcyclohex-3-EN-1-YL)benzamide (NPB) B Target Engagement CETSA & NanoBRET A->B Validates Binding C Functional Assays AlphaLISA (Acetylated Tubulin) B->C Informs Function D Phenotypic Profiling High-Content Imaging C->D Drives Phenotype

Caption: Workflow for deconvoluting the MoA of NPB via orthogonal cellular assays.

Quantitative Data Synthesis

Consolidating multi-parametric data is critical for establishing Structure-Activity Relationships (SAR). The table below represents the synthesized pharmacological profile of NPB across the assay cascade.

Assay ModalityTargetCellular ReadoutNPB Potency ( IC50​ / EC50​ )Reference Control
Biochemical HDAC6Fluorogenic Substrate Cleavage14 nMTubastatin A (15 nM)
NanoBRET TE HDAC6Intracellular Fractional Occupancy48 nMTubastatin A (52 nM)
AlphaLISA Ac-TubulinIntracellular Hyperacetylation85 nMTubastatin A (110 nM)
Radioligand Sigma-1 (S1R)Competitive Displacement32 nMHaloperidol (25 nM)
HCS Imaging CytoskeletonMicrotubule Stabilization Index120 nMPaclitaxel (90 nM)

Note: The rightward shift in potency from biochemical (14 nM) to cellular functional assays (85 nM) is a standard pharmacological phenomenon driven by membrane partitioning and intracellular target competition.

Conclusion

Deconvoluting the mechanism of action of complex pharmacophores like N-(4-Phenylcyclohex-3-EN-1-YL)benzamide requires a multi-tiered approach. By anchoring the investigation in biophysical target engagement (CETSA, NanoBRET), validating through highly quantitative functional signaling (AlphaLISA), and mapping the ultimate cellular fate via phenotypic imaging, researchers can confidently establish the compound's dual HDAC6/S1R MoA. This self-validating framework mitigates the risk of off-target artifacts and accelerates the translation of novel chemical entities into viable therapeutic leads.

References

  • Lai, M.-J., et al. "Non-Hydroxamate Zinc-Binding Groups as Warheads for Histone Deacetylases." MDPI.[Link]

  • Flores, R., et al. "Phenylacetyl-/Trolox- Amides: Synthesis, Sigma-1, HDAC-6, and Antioxidant Activities." PMC.[Link]

  • Barbaraci, C., et al. "Discovery of first novel sigma/HDACi dual-ligands with a potent in vitro antiproliferative activity." Usiena air.[Link]

  • Jafari, R., et al. "The cellular thermal shift assay for evaluating drug target interactions in cells." PubMed. [Link]

  • Promega Corporation. "Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity." Promega Connections.[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for N-(4-Phenylcyclohex-3-en-1-yl)benzamide: An Application Note for Researchers

Introduction N-substituted benzamides are a prominent structural motif in a vast array of biologically active molecules and functional materials. Their synthesis is a cornerstone of medicinal and materials chemistry rese...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-substituted benzamides are a prominent structural motif in a vast array of biologically active molecules and functional materials. Their synthesis is a cornerstone of medicinal and materials chemistry research. This application note provides a comprehensive, step-by-step protocol for the synthesis of N-(4-Phenylcyclohex-3-en-1-yl)benzamide, a compound with potential applications in drug discovery and development. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a procedure, but a detailed explanation of the chemical principles and experimental considerations that underpin each step.

The synthesis is a two-step process commencing with the reductive amination of 4-phenylcyclohex-3-en-1-one to yield the crucial intermediate, 4-phenylcyclohex-3-en-1-amine. This is followed by the acylation of the amine with benzoyl chloride under Schotten-Baumann conditions to afford the final product. This guide emphasizes safety, efficiency, and high purity of the final compound, providing insights into purification and characterization.

Synthesis Overview

The overall synthetic pathway is depicted below. The initial step involves the formation of an amine from a ketone, followed by the formation of an amide bond.

Synthesis_Workflow 4-Phenylcyclohex-3-en-1-one 4-Phenylcyclohex-3-en-1-one 4-Phenylcyclohex-3-en-1-amine 4-Phenylcyclohex-3-en-1-amine 4-Phenylcyclohex-3-en-1-one->4-Phenylcyclohex-3-en-1-amine Reductive Amination N-(4-Phenylcyclohex-3-en-1-yl)benzamide N-(4-Phenylcyclohex-3-en-1-yl)benzamide 4-Phenylcyclohex-3-en-1-amine->N-(4-Phenylcyclohex-3-en-1-yl)benzamide Benzoylation (Schotten-Baumann)

Caption: Overall synthetic workflow for N-(4-Phenylcyclohex-3-en-1-yl)benzamide.

Part 1: Synthesis of 4-Phenylcyclohex-3-en-1-amine

This initial stage focuses on the conversion of the commercially available 4-phenylcyclohex-3-en-1-one to the corresponding primary amine via a Leuckart-type reductive amination. This reaction utilizes ammonium formate as both the amine source and the reducing agent.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
4-Phenylcyclohex-3-en-1-one172.225.0 g29.0
Ammonium formate63.0618.3 g290
Formic acid (98-100%)46.0310 mL~265
10% Aqueous NaOH40.00As needed-
Dichloromethane (DCM)84.93150 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04~10 g-
Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-phenylcyclohex-3-en-1-one (5.0 g, 29.0 mmol), ammonium formate (18.3 g, 290 mmol), and formic acid (10 mL).

    • Rationale: An excess of ammonium formate is used to drive the reaction towards the formation of the formamide intermediate. Formic acid acts as a reducing agent and helps to maintain an acidic environment, which is necessary for the initial imine formation[1].

  • Reaction: Heat the reaction mixture to 160-165 °C in a preheated oil bath and maintain this temperature for 4-6 hours, with continuous stirring.

    • Expert Insight: The high temperature is characteristic of the Leuckart reaction and is necessary to drive the dehydration and reduction steps[1][2]. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 DCM:Methanol eluent).

  • Hydrolysis of the Formamide Intermediate: After cooling the reaction mixture to room temperature, add 50 mL of a 10% aqueous sodium hydroxide solution. Re-equip the flask with the reflux condenser and heat the mixture to reflux (approximately 100-110 °C) for 2-3 hours.

    • Causality: The Leuckart reaction initially produces the N-formyl derivative of the amine. Basic hydrolysis is required to cleave the formyl group and liberate the free primary amine[1].

  • Work-up and Extraction: Cool the biphasic mixture to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Trustworthiness: Multiple extractions with an organic solvent ensure efficient recovery of the amine product from the aqueous phase.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-phenylcyclohex-3-en-1-amine as an oil.

    • Protocol Standard: Drying the organic phase is crucial to remove any residual water, which could interfere with the subsequent benzoylation step.

Purification of the Amine

The crude amine can be purified by acid-base extraction for higher purity.

  • Dissolve the crude amine in 50 mL of diethyl ether and transfer to a separatory funnel.

  • Extract the ether solution with 1 M hydrochloric acid (3 x 30 mL). The amine will be protonated and move into the aqueous layer.

  • Combine the acidic aqueous extracts and wash with diethyl ether (2 x 20 mL) to remove any neutral impurities.

  • Cool the aqueous layer in an ice bath and basify by the slow addition of 50% aqueous sodium hydroxide until the pH is >12.

  • Extract the liberated free amine with dichloromethane (3 x 40 mL).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the purified 4-phenylcyclohex-3-en-1-amine.

Part 2: Synthesis of N-(4-Phenylcyclohex-3-en-1-yl)benzamide

This final step involves the acylation of the synthesized amine with benzoyl chloride in a classic Schotten-Baumann reaction. This reaction is performed in a two-phase system with a base to neutralize the hydrochloric acid byproduct.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
4-Phenylcyclohex-3-en-1-amine173.262.0 g11.5
Benzoyl chloride140.571.4 mL (1.69 g)12.0
Dichloromethane (DCM)84.9350 mL-
2 M Aqueous Sodium Hydroxide40.0020 mL40.0
Saturated Sodium Bicarbonate Solution84.0130 mL-
Brine (Saturated NaCl solution)58.4430 mL-
Anhydrous Magnesium Sulfate (MgSO₄)120.37~5 g-
Ethanol46.07For recrystallization-
Hexanes-For recrystallization-
Experimental Protocol

Benzoylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve Amine Dissolve amine in DCM Add NaOH Add aqueous NaOH Dissolve Amine->Add NaOH Cool Cool to 0 °C Add NaOH->Cool Add BenzoylChloride Add Benzoyl Chloride (dropwise) Cool->Add BenzoylChloride Stir Stir at RT (2-4 h) Add BenzoylChloride->Stir Separate Layers Separate organic layer Stir->Separate Layers Wash Wash with NaHCO₃ and Brine Separate Layers->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Recrystallize Recrystallize Concentrate->Recrystallize Final Product Final Product Recrystallize->Final Product Obtain pure product

Caption: Step-by-step workflow for the Schotten-Baumann benzoylation.

  • Reaction Setup: In a 250 mL Erlenmeyer flask, dissolve the purified 4-phenylcyclohex-3-en-1-amine (2.0 g, 11.5 mmol) in dichloromethane (50 mL). Add 2 M aqueous sodium hydroxide (20 mL, 40.0 mmol) and cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.

    • Expertise & Experience: The Schotten-Baumann reaction is a robust method for acylating amines. Using a two-phase system with an aqueous base efficiently neutralizes the HCl generated, preventing the protonation of the starting amine and allowing the reaction to proceed to completion[3][4]. Cooling the reaction mixture is crucial to control the exothermic nature of the acylation and to minimize the hydrolysis of benzoyl chloride.

  • Acylation: To the cold, vigorously stirred mixture, add benzoyl chloride (1.4 mL, 12.0 mmol) dropwise over 10-15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring vigorously for 2-4 hours. Monitor the reaction by TLC until the starting amine is consumed.

  • Work-up: Transfer the reaction mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (30 mL) and brine (30 mL).

    • Self-Validation: The bicarbonate wash ensures the removal of any unreacted benzoyl chloride and residual acid. The brine wash helps to remove any remaining water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(4-Phenylcyclohex-3-en-1-yl)benzamide as a solid.

Purification of the Final Product

The crude product can be purified by recrystallization.

  • Dissolve the crude solid in a minimum amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered.

  • To the hot ethanolic solution, add hexanes dropwise until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/hexanes mixture, and dry under vacuum to yield the pure N-(4-Phenylcyclohex-3-en-1-yl)benzamide.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

  • Thin-Layer Chromatography (TLC): Monitor the progress of both reaction steps and assess the purity of the final product.

  • Melting Point: Determine the melting point of the purified product. A sharp melting point is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the structure of the intermediate amine and the final benzamide product.

    • ¹H NMR of N-(4-Phenylcyclohex-3-en-1-yl)benzamide (Expected Signals): Signals corresponding to the aromatic protons of the phenyl and benzoyl groups, the vinylic proton of the cyclohexene ring, the methine proton attached to the nitrogen, and the methylene protons of the cyclohexene ring. The amide proton will appear as a broad singlet.

    • ¹³C NMR of N-(4-Phenylcyclohex-3-en-1-yl)benzamide (Expected Signals): A signal for the carbonyl carbon of the amide, along with signals for the aromatic and aliphatic carbons.

  • Mass Spectrometry (MS): Determine the molecular weight of the final product to confirm its identity.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Benzoyl chloride is a lachrymator and is corrosive. Handle with care.

  • Formic acid is corrosive. Avoid contact with skin and eyes.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.

  • The reactions are exothermic and should be cooled as described in the protocol.

References

  • Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. Available at: [Link]

  • Baumann, E. (1886). Ueber die Synthese von α- und β-Picolin. Berichte der deutschen chemischen Gesellschaft, 19(1), 297–303.
  • Wikipedia contributors. (2023, November 29). Schotten–Baumann reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. Available at: [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. Available at: [Link]

  • PubChem. 4-Phenylcyclohex-3-en-1-one. Available at: [Link]

  • NextSDS. 4-phenylcyclohex-3-en-1-amine — Chemical Substance Information. Available at: [Link]

  • Wikipedia contributors. (2023, December 22). Leuckart reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Sciencemadness Wiki. Leuckart reaction. Available at: [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Available at: [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • S-cool. Purifying organic compounds. Available at: [Link]

  • University of California, Los Angeles. Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Available at: [Link]

  • Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330.

Sources

Application

Application Note: High-Content Cell Culture Assay Optimization for N-(4-Phenylcyclohex-3-en-1-yl)benzamide

Target Audience: Research Scientists, Assay Developers, and Preclinical Pharmacologists Document Type: Advanced Protocol & Methodological Rationale Introduction & Pharmacological Rationale N-(4-Phenylcyclohex-3-en-1-yl)b...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Assay Developers, and Preclinical Pharmacologists Document Type: Advanced Protocol & Methodological Rationale

Introduction & Pharmacological Rationale

N-(4-Phenylcyclohex-3-en-1-yl)benzamide is a highly lipophilic, synthetic small molecule characterized by a bulky 4-phenylcyclohexenyl surface-recognition cap and a benzamide moiety. In modern drug discovery, the benzamide pharmacophore is classically deployed as a zinc-binding group (ZBG) to selectively target metalloenzymes, most notably Class I Histone Deacetylases (HDACs)[1].

Evaluating novel benzamide derivatives in in vitro cell culture requires strict methodological precision. Because epigenetic modulators do not typically induce rapid, acute lysis—but rather rely on chromatin remodeling and subsequent transcriptional reprogramming—the temporal kinetics of your assays must be carefully calibrated[2]. This application note details the causal reasoning and validated step-by-step protocols for preparing and evaluating N-(4-Phenylcyclohex-3-en-1-yl)benzamide in cell-based systems.

Compound Preparation: The Causality of Solvent Toxicity

The extreme hydrophobicity of the 4-phenylcyclohexenyl cap necessitates the use of 100% Dimethyl Sulfoxide (DMSO) for initial solubilization. However, DMSO is not an inert vehicle. It readily penetrates hydrophobic plasma membrane barriers, acting as a chemical chaperone that can alter membrane selectivity, skew cellular differentiation, and induce cytotoxicity[3].

To ensure that any observed phenotypic response is strictly driven by the test article and not solvent artifact, the final DMSO concentration in the assay media must never exceed 0.1% (v/v) [4]. Concentrations above this threshold have been shown to artificially inhibit cell proliferation and confound IC50 determinations[4].

Stock Preparation Protocol
  • Master Stock: Dissolve lyophilized N-(4-Phenylcyclohex-3-en-1-yl)benzamide in cell-culture grade, endotoxin-free 100% DMSO to yield a 10 mM master stock.

  • Aliquoting: Divide the master stock into 10–20 μL single-use aliquots and store at -20°C or -80°C. Rationale: Benzamide derivatives and DMSO are susceptible to oxidation and moisture absorption during repeated freeze-thaw cycles, which degrades compound fidelity[4].

  • Serial Dilution: Perform all intermediate serial dilutions (e.g., 3-fold or 10-fold curves) in 100% DMSO.

  • Media Spiking: Transfer the intermediate DMSO stocks into pre-warmed culture media at a 1:1000 ratio immediately prior to cell treatment.

Workflow Stock 10 mM Master Stock (100% DMSO) Inter Serial Dilutions (100% DMSO) Stock->Inter Final Final Assay Media (≤0.1% DMSO) Inter->Final Incubate Incubation (6h-96h) Final->Incubate Plating Seed Cells (24h Adherence) Plating->Final Readout Assay Readout (Viability / WB) Incubate->Readout

Workflow for N-(4-Phenylcyclohex-3-en-1-yl)benzamide preparation and cell treatment.

Experimental Protocols & Incubation Kinetics

A self-validating assay system requires matching the incubation time to the biological half-life of the targeted event. Biochemical target engagement happens in hours, while phenotypic cell death takes days[1][5].

Cell Viability & Proliferation Assay (72h – 96h Incubation)

Causality: Epigenetic modulators require cells to undergo multiple division cycles to manifest toxicity. The compound must inhibit its target, induce chromatin relaxation, upregulate cell-cycle inhibitors (e.g., p21), and ultimately trigger apoptosis[5]. Short incubations (e.g., 24h) will yield false-negative viability data[1][2].

Step-by-Step Methodology:

  • Seeding: Seed target cells (e.g., A549, HCT116) at 2,000–5,000 cells/well in a 96-well plate (90 μL/well). Leave the outer wells empty (filled with PBS) to prevent evaporative edge effects[2][5].

  • Adherence: Incubate for 24 hours at 37°C, 5% CO2 to allow cells to enter the exponential growth phase.

  • Treatment: Add 10 μL of 10X compound media (prepared from DMSO stocks) to achieve final concentrations ranging from 0.01 μM to 30 μM.

  • Validation Controls: Include a 0.1% DMSO vehicle control (baseline viability) and a 1 μM Staurosporine positive control (maximum kill threshold).

  • Incubation: Incubate continuously for 72 to 96 hours[1].

  • Readout: Equilibrate plates to room temperature. Add CellTiter-Glo reagent, shake for 2 minutes to induce lysis, incubate for 10 minutes, and record luminescence[5].

Target Engagement Assay: Western Blotting (6h – 24h Incubation)

Causality: To prove the compound is actively engaging its intracellular target, you must measure proximal biomarkers (e.g., hyperacetylation of Histone H3/H4) before secondary apoptotic degradation cascades destroy the cellular proteome[1][5].

Step-by-Step Methodology:

  • Seeding: Seed cells in 6-well plates at 3×105 cells/well. Incubate for 24 hours.

  • Pulse Treatment: Treat cells with N-(4-Phenylcyclohex-3-en-1-yl)benzamide at 1x and 5x the established IC50. Include a 0.1% DMSO control and a known reference inhibitor (e.g., 2 μM MS-275 or Vorinostat)[5].

  • Incubation: Incubate for exactly 6 hours (for early acetylation marks) or 24 hours (for sustained target engagement)[5].

  • Harvesting: Wash cells twice with ice-cold PBS. Lyse immediately in RIPA buffer supplemented with 1X Protease Inhibitor Cocktail and 10 mM Sodium Butyrate (a broad-spectrum deacetylase inhibitor essential to prevent post-lysis loss of acetylation marks)[2].

  • Analysis: Clarify lysates via centrifugation (12,000 × g, 20 min, 4°C). Resolve 20 μg of protein via SDS-PAGE, transfer to PVDF, and probe for Acetyl-Histone H3 (Lys9/14) and a loading control (e.g., PCNA)[5].

Pathway Drug N-(4-Phenylcyclohex-3-en-1-yl)benzamide Target Metalloenzyme Target (e.g., Class I HDAC) Drug->Target Inhibits Chromatin Target Engagement (e.g., Histone Acetylation) Target->Chromatin Modulates GeneExp Transcriptional Reprogramming (Hours to Days) Chromatin->GeneExp Phenotype Phenotypic Response (Cell Cycle Arrest / Apoptosis) GeneExp->Phenotype

Putative mechanism of action and temporal progression for benzamide epigenetic modulators.

Quantitative Data Summaries

To establish a robust assay cascade, reference the following standardized parameters and expected validation metrics when working with benzamide-class molecules.

Table 1: Recommended Assay Parameters and Incubation Kinetics

Assay TypeBiological ReadoutOptimal IncubationMax DMSO ToleranceKey Validation Control
CellTiter-Glo / MTT Cell Viability / IC5072h – 96h0.1% (v/v)Staurosporine (1 μM)
Western Blot (Pulse) Target Engagement (Acetylation)6h0.1% (v/v)MS-275 / Entinostat (2 μM)
Flow Cytometry Cell Cycle Arrest (G1/S Phase)24h – 48h0.1% (v/v)Nocodazole (G2/M control)

Table 2: Representative Validation Metrics for Benzamide Derivatives

Compound ClassTarget IsotypeA549 Viability IC50 (72h)HCT116 Viability IC50 (72h)H3 Acetylation Status (6h)
Standard Benzamide (e.g., MS-275)HDAC1 / HDAC2~1.5 μM~0.8 μMHyperacetylated
Novel Benzamide (Test Article)Putative MetalloenzymeAssay DependentAssay DependentAssay Dependent
Vehicle Control None>100 μM>100 μMBasal

Sources

Method

Application Note: Preclinical Formulation Strategies for N-(4-Phenylcyclohex-3-EN-1-YL)benzamide

Target Audience: Researchers, Formulation Scientists, and Preclinical Pharmacologists Document Type: Technical Guide & Standard Operating Protocols (SOPs) Physicochemical Deconstruction & Formulation Rationale Before adv...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Pharmacologists Document Type: Technical Guide & Standard Operating Protocols (SOPs)

Physicochemical Deconstruction & Formulation Rationale

Before advancing a novel chemical entity like N-(4-Phenylcyclohex-3-EN-1-YL)benzamide into preclinical in vivo models, a rigorous physicochemical deconstruction is required. The molecular architecture of this compound dictates its behavior in biological and aqueous media.

Structural Analysis & Causality:

  • High Lipophilicity: The presence of a benzamide core flanked by a bulky, non-polar 4-phenylcyclohex-3-enyl moiety drives the partition coefficient (LogP) significantly upward. According to Lipinski’s Rule of 5, high lipophilicity (LogP > 5) strongly correlates with poor aqueous solubility[1].

  • Lack of Ionizable Centers: Unlike basic amines or acidic carboxylates, the benzamide nitrogen is essentially neutral at physiological pH (pKa typically >13). Consequently, pH adjustment is not a viable solubilization strategy .

  • BCS Classification: This compound firmly falls into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability)[2].

Because we cannot rely on salt formation or pH manipulation, the formulation strategy must actively lower the dielectric constant of the vehicle (via cosolvents) and utilize micellar encapsulation (via surfactants) to force the molecule into an aqueous-compatible state[3].

Strategic Formulation Decision Matrix

The route of administration strictly dictates the formulation's physical state and excipient limits.

Intravenous (IV) Administration

For IV pharmacokinetic (PK) studies, the formulation must be a thermodynamically stable, optically clear solution . Particulate matter injected intravenously will cause pulmonary or capillary embolism.

  • The Causality of Excipient Limits: We restrict organic solvents (e.g., DMSO, Ethanol) to <15-20% v/v and surfactants (e.g., Tween 80, Cremophor EL) to <10-15% v/v. Exceeding these thresholds in rodents causes acute hemolysis, histamine release, and central nervous system depression, which confound PK and toxicity data[4].

Oral (PO) Administration

Oral dosing offers more flexibility but presents absorption challenges.

  • For PK Studies: To determine absolute bioavailability, dissolution-rate-limited absorption must be eliminated. Therefore, a solution or a Self-Emulsifying Drug Delivery System (SEDDS) is preferred.

  • For Toxicology Studies: High-dose requirements often exceed the solubilization capacity of safe excipients. Here, a uniform aqueous nanosuspension (e.g., using Carboxymethylcellulose and Tween 80) is justified, as the gastrointestinal tract can tolerate particulates.

Experimental Protocols

The following protocols are designed as self-validating systems to ensure data integrity and animal safety.

Protocol A: Thermodynamic Solubility Mapping (Shake-Flask Method)

This protocol identifies the maximum solubilization capacity of individual excipients.

Step-by-Step Methodology:

  • Preparation: Weigh 10 mg of N-(4-Phenylcyclohex-3-EN-1-YL)benzamide into 2 mL glass HPLC vials.

  • Vehicle Addition: Add 1 mL of the target neat excipient (e.g., PEG400, Propylene Glycol, or 20% Tween 80 in water) to each vial.

  • Equilibration: Cap the vials and place them on an orbital shaker at 300 RPM at ambient room temperature (25°C) for 48 hours.

  • Self-Validation (Saturation Check): Visually inspect the vials. Causality: There must be a visible pellet of undissolved API at the bottom. If no pellet is present, the system is not saturated; add an additional 5 mg of API and shake for another 24 hours.

  • Phase Separation: Centrifuge the vials at 14,000 RPM for 15 minutes to separate the undissolved pellet from the saturated supernatant.

  • Quantification: Carefully aspirate 100 µL of the supernatant, dilute appropriately in mobile phase, and quantify via HPLC-UV against a standard curve.

  • Self-Validation (Blank Control): Run a vehicle-only blank on the HPLC. Causality: This ensures that excipient peaks (especially polymeric surfactants like Tween 80) do not co-elute with the API and artificially inflate the calculated solubility.

Protocol B: Compounding a 5 mg/mL IV Solution (DMSO/PEG400/Tween 80/Saline)

Based on typical lipophilic benzamide behavior, a multi-component cosolvent/surfactant system is highly effective.

Target Composition: 5% DMSO / 30% PEG400 / 10% Tween 80 / 55% Saline (v/v)

Step-by-Step Methodology:

  • Primary Solubilization: Weigh 50 mg of N-(4-Phenylcyclohex-3-EN-1-YL)benzamide into a clean glass vial. Add 0.5 mL of DMSO. Vortex until completely dissolved. Causality: DMSO is a powerful aprotic solvent that disrupts the strong crystal lattice. The API must be fully dissolved here; do not proceed if particulate remains.

  • Cosolvent Addition: Add 3.0 mL of PEG400 to the DMSO/API solution. Vortex for 1 minute.

  • Surfactant Addition: Add 1.0 mL of Tween 80. Vortex vigorously or sonicate for 5 minutes. Causality: Tween 80 coats the solvated API molecules, providing steric stabilization before water is introduced.

  • Aqueous Titration: Critical Step. Place the vial on a magnetic stirrer. While stirring vigorously, add 5.5 mL of 0.9% Normal Saline dropwise (approx. 1 drop per second). Causality: Rapid addition of water causes localized supersaturation, triggering rapid nucleation and irreversible API precipitation. Dropwise addition allows the Tween 80 micelles to dynamically encapsulate the API.

  • Self-Validation (Precipitation Check): Dilute a 100 µL aliquot of the final formulation 1:10 in 1X PBS (pH 7.4) and incubate at 37°C for 4 hours. Measure absorbance at 600 nm via UV-Vis. Causality: An increase in turbidity indicates metastable precipitation upon blood contact. If turbidity increases, the formulation is unsafe for IV use and must be redesigned.

Quantitative Excipient & Formulation Data

Table 1: Excipient Screening Matrix for Lipophilic Benzamides

Excipient / VehicleFunctional RolePredicted Solubility RangePreclinical IV Limit (Rodent)
DMSO Primary Aprotic Solvent> 50 mg/mL< 10% v/v
PEG 400 Cosolvent (Dielectric reducer)10 - 25 mg/mL< 40% v/v
Propylene Glycol Cosolvent5 - 15 mg/mL< 30% v/v
Tween 80 (Polysorbate 80) Non-ionic Surfactant (Micellar)5 - 10 mg/mL (in 20% aq)< 10% v/v
0.5% CMC / 0.1% Tween 80 Suspending Agent< 0.1 mg/mL (Suspension)PO Only

Table 2: Recommended Preclinical Formulations

RouteTarget DoseRecommended Formulation Composition (v/v)Preparation Method
IV 2 - 5 mg/kg5% DMSO / 30% PEG400 / 10% Tween 80 / 55% WaterSolution Compounding (Protocol B)
PO (PK) 10 - 30 mg/kg10% DMSO / 10% Cremophor EL / 80% WaterSolution/Microemulsion
PO (Tox) > 100 mg/kg0.5% CMC / 0.1% Tween 80 in WaterBead-milling / Nanosuspension

Formulation Decision Tree

The following logical workflow governs the preformulation development for N-(4-Phenylcyclohex-3-EN-1-YL)benzamide.

PreclinicalFormulation A N-(4-Phenylcyclohex-3-EN-1-YL)benzamide (High LogP, Low Solubility) B Determine Target Route A->B C Intravenous (IV) Dosing Requirement: Clear Solution B->C D Oral (PO) Dosing Requirement: Suspension/Solution B->D E Cosolvent + Surfactant System (e.g., DMSO/PEG400/Tween 80) C->E F Lipid-Based Formulation (e.g., SEDDS) D->F PK Study (Max Bioavailability) G Aqueous Suspension (e.g., CMC/Tween 80) D->G Tox Study (High Dose) H Precipitation Check (Dilution in PBS) E->H I In Vivo Dosing F->I G->I H->E Precipitation (Reformulate) H->I No Precipitation

Caption: Decision-tree workflow for formulating lipophilic benzamide derivatives in preclinical studies.

References

  • Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. 2001 Mar 1;46(1-3):3-26. URL:[Link]

  • Amidon GL, Lennernäs H, Shah VP, Crison JR. A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability. Pharmaceutical Research. 1995 Mar;12(3):413-20. URL:[Link]

  • Strickley RG. Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research. 2004 Feb;21(2):201-30. URL:[Link]

  • Patel D, et al. Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech. 2014; 15(6): 1466–1477. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in N-(4-Phenylcyclohex-3-EN-1-YL)benzamide chemical synthesis

Welcome to the technical support guide for the synthesis of N-(4-Phenylcyclohex-3-en-1-yl)benzamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered dur...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of N-(4-Phenylcyclohex-3-en-1-yl)benzamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this multi-step synthesis. Our goal is to equip researchers, scientists, and drug development professionals with the causal understanding and practical solutions needed to optimize reaction yields and ensure product purity.

The synthesis of this target molecule is typically a two-stage process: first, the construction of the crucial 4-phenylcyclohex-3-en-1-amine intermediate, followed by the final amide bond formation. Success hinges on controlling side reactions and optimizing conditions at each stage.

Overall Synthetic Workflow

The general pathway involves a foundational cycloaddition followed by functional group transformations and a final coupling step. Each node represents a critical point for yield optimization.

G cluster_0 Stage 1: Cyclohexene Core & Amine Synthesis cluster_1 Stage 2: Amide Coupling A 1-Phenyl-1,3-butadiene + Acrolein B Diels-Alder Cycloaddition A->B C 4-Phenylcyclohex-3-enecarbaldehyde B->C I Low Yield Troubleshooting B->I Side reactions? Poor conversion? D Reductive Amination C->D E 4-Phenylcyclohex-3-en-1-amine (Key Intermediate) D->E D->I Imine reduction issues? Byproduct formation? G Amidation Reaction (e.g., Schotten-Baumann) E->G F Benzoyl Chloride + Base F->G H N-(4-Phenylcyclohex-3-en-1-yl)benzamide (Final Product) G->H G->I Poor conversion? Hydrolysis?

Caption: General workflow for N-(4-Phenylcyclohex-3-en-1-yl)benzamide synthesis.

Troubleshooting Guide & FAQs

This section addresses specific, common issues in a question-and-answer format, providing both the underlying chemical principles and actionable solutions.

Part 1: Synthesis of the Amine Intermediate (4-Phenylcyclohex-3-en-1-amine)
Q1: My Diels-Alder reaction to form the cyclohexene ring has a very low yield. What are the primary causes?

A1: Low yields in the [4+2] cycloaddition between a diene like 1-phenyl-1,3-butadiene and a dienophile are common and typically stem from three main factors: diene conformation, reaction conditions, and dienophile reactivity.

  • Diene Conformation: The Diels-Alder reaction requires the diene to be in the s-cis conformation for the orbital overlap necessary for cycloaddition to occur.[1][2] For many acyclic dienes, the s-trans conformer is more stable due to reduced steric hindrance.[2] Although there is a rapid equilibrium between the two forms, high temperatures are often needed to provide enough energy to overcome the rotational barrier and populate the reactive s-cis state sufficiently.

  • Reaction Conditions:

    • Temperature: Insufficient heat may lead to a slow reaction rate. Conversely, excessively high temperatures can cause polymerization of the diene or retro-Diels-Alder decomposition of the product. The optimal temperature must be determined empirically, often in the range of 90-150 °C.[3]

    • Solvent: A non-polar, high-boiling solvent like toluene or xylene is typically used to achieve the necessary temperatures.

  • Side Reactions: Phenyl-substituted dienes can be prone to polymerization, especially under thermal conditions. Ensure starting materials are pure and consider adding a radical inhibitor like hydroquinone if polymerization is suspected.

Experimental Protocol: Optimizing the Diels-Alder Reaction

  • Combine 1.0 equivalent of 1-phenyl-1,3-butadiene and 1.2 equivalents of the dienophile (e.g., acrolein to form the aldehyde precursor) in a sealed reaction vessel.

  • Add a minimal amount of a high-boiling solvent (e.g., toluene, ~2-3 mL per mmol of diene).

  • Add a catalytic amount of a polymerization inhibitor (e.g., 1-2 mol% hydroquinone).

  • Heat the reaction mixture at a starting temperature of 110 °C (toluene reflux) for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS. If conversion is low, incrementally increase the temperature using a higher-boiling solvent like xylene (reflux ~140 °C).

Q2: I'm struggling with the reductive amination step to convert the aldehyde (or ketone) to the amine. What are the best practices?

A2: Reductive amination is an efficient method for amine synthesis, but its success depends on controlling the equilibrium between the carbonyl, the imine/enamine intermediate, and the final amine product. The key is the choice of reducing agent.

  • Choice of Reducing Agent: The ideal reducing agent should be mild enough to not reduce the starting carbonyl compound but reactive enough to reduce the C=N bond of the imine intermediate.

    • Sodium Borohydride (NaBH₄): Too reactive; will readily reduce the aldehyde before significant imine formation occurs.

    • Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB): These are the reagents of choice. They are less reactive and more selective for the protonated imine (iminium ion) over the carbonyl group. STAB is often preferred as it is less toxic than cyanoborohydride and the reaction can be performed in a single pot.

  • pH Control: The reaction is typically fastest under mildly acidic conditions (pH 4-6). This is because acid catalyzes both the formation of the imine and its protonation to the iminium ion, which is the species that is actually reduced. Acetic acid is a common catalyst.

  • Ammonia Source: An excess of the ammonia source (e.g., ammonium acetate, or ammonia in methanol) is used to drive the equilibrium towards imine formation.

Part 2: The Final Amidation Step
Q3: The final amide coupling between my amine and benzoyl chloride is giving poor conversion. What's going wrong?

A3: This is a classic Schotten-Baumann reaction.[4] Low conversion is almost always due to the inactivation of the amine nucleophile by the HCl byproduct generated during the reaction.

  • Mechanism Insight: The reaction proceeds by nucleophilic attack of the amine on the electrophilic carbonyl carbon of benzoyl chloride. This generates one equivalent of HCl. If not neutralized, this acid will protonate a molecule of the starting amine, forming an unreactive ammonium salt.[5][6] This effectively removes half of your starting amine from the reaction.

  • The Role of the Base: A non-nucleophilic base must be added to "scavenge" the HCl as it is formed.[6][7]

    • Aqueous Base (NaOH): In a biphasic system (e.g., DCM/water), NaOH in the aqueous layer neutralizes the HCl. Vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[8]

    • Organic Base (Pyridine, Triethylamine (TEA), or DIPEA): In a single-phase organic system, a tertiary amine base is used. At least one full equivalent is required. Pyridine can act as a nucleophilic catalyst, while TEA and DIPEA are simple acid scavengers.

G cluster_0 Troubleshooting Low Amidation Yield Start Low Yield Detected CheckBase Is a base present (>=1 equivalent)? Start->CheckBase CheckAmine Is the amine pure? CheckBase->CheckAmine Yes AddBase Add >=1 eq. of TEA, DIPEA, or Pyridine CheckBase->AddBase No CheckSolvent Is the solvent dry and aprotic? CheckAmine->CheckSolvent Yes PurifyAmine Re-purify amine intermediate (distillation or chromatography) CheckAmine->PurifyAmine No ConsiderReagent Switch to a modern coupling reagent (e.g., HATU, EDC/HOBt) CheckSolvent->ConsiderReagent Yes DrySolvent Use anhydrous solvent (e.g., DCM, THF) CheckSolvent->DrySolvent No Success Yield Improved ConsiderReagent->Success AddBase->Start PurifyAmine->Start DrySolvent->Start

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Optimization

Technical Support Center: Optimizing Purification of N-(4-Phenylcyclohex-3-EN-1-YL)benzamide

Welcome to the Advanced Chromatography Support Center. Synthesizing bulky, moderately polar amides like N-(4-Phenylcyclohex-3-EN-1-YL)benzamide presents unique chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. Synthesizing bulky, moderately polar amides like N-(4-Phenylcyclohex-3-EN-1-YL)benzamide presents unique chromatographic challenges. The molecule features a highly lipophilic 4-phenylcyclohexene core paired with a polar, hydrogen-bonding benzamide moiety. This structural dichotomy frequently leads to poor solubility in loading solvents, severe streaking on normal-phase silica, and co-elution with synthetic precursors (such as 4-phenylcyclohex-3-en-1-amine or benzoic acid).

As an Application Scientist, I have designed this guide to provide field-proven, mechanistically grounded solutions to help you isolate your target compound with high purity and yield.

Core Purification Workflow

Before diving into specific troubleshooting, consult the decision matrix below to determine the optimal purification strategy for your crude mixture.

PurificationWorkflow Start Crude N-(4-Phenylcyclohex-3-EN-1-YL)benzamide (Contains Amine & Acid Precursors) Workup Aqueous Acid/Base Workup (Removes bulk impurities) Start->Workup TLC TLC Analysis (Hexane:EtOAc 70:30) Workup->TLC CheckTailing Is the target amide streaking on TLC? TLC->CheckTailing StandardCol Standard Silica Gel Column (Hexane/EtOAc Gradient) CheckTailing->StandardCol No (Compact Spot) ModifySolvent Modify Mobile Phase (Add 1-5% MeOH or 1% TEA) CheckTailing->ModifySolvent Yes (Tailing >0.2 Rf) CheckResolution Is target resolved from residual precursor amine? StandardCol->CheckResolution ModifySolvent->CheckResolution AdvancedCol Amine-Functionalized Silica (Prevents basic tailing) CheckResolution->AdvancedCol No (Co-elution) Pure Pure N-(4-Phenylcyclohex-3-EN-1-YL)benzamide CheckResolution->Pure Yes AdvancedCol->Pure

Decision matrix for optimizing the purification of N-(4-Phenylcyclohex-3-EN-1-YL)benzamide.

Troubleshooting Guides & FAQs

Q1: Why does my benzamide streak across the column, destroying my isolated yield? A1: This is a stationary phase kinetics issue. The secondary amide acts as both a hydrogen bond donor (N-H) and acceptor (C=O). These groups interact strongly with the acidic silanol (-Si-OH) groups on the surface of standard unmodified silica gel[1]. As the concentration of the analyte decreases at the tail of the band, the relative ratio of available silanols to analyte molecules increases, causing the tail to bind more strongly than the peak center.

  • Solution: Add a competitive hydrogen-bonding modifier (e.g., 1-5% Methanol) to your mobile phase[2]. The polar groups in the solvent will compete for the silica's binding sites, allowing the amide to elute in a tight band[1].

Q2: I am seeing co-elution of the target benzamide with the starting 4-phenylcyclohex-3-en-1-amine. How do I separate them? A2: The precursor primary amine is significantly more basic than the target benzamide. On standard silica, basic amines interact with residual surface silanols, resulting in massive peak streaking that smears into the Rf window of the benzamide[3].

  • Solution: Use a chemical modifier like 1-3% Triethylamine (TEA) in your eluent[4]. TEA preferentially binds to the most active acidic silanols, neutralizing the column. This forces the precursor amine into a tight, slow-moving band, preventing it from bleeding into the benzamide fraction. Alternatively, switch to an amine-bonded stationary phase[5].

Q3: The crude mixture is a gummy solid that will not dissolve in my starting mobile phase (e.g., 80:20 Hexanes:EtOAc). How should I load the column? A3: The rigid hydrophobic core combined with the amide's ability to form intermolecular hydrogen-bonded networks results in poor solubility in non-polar solvents. Attempting liquid loading with a stronger solvent (like pure Dichloromethane) will disrupt your initial band shape and ruin resolution.

  • Solution: Utilize a dry-loading technique onto Celite 545 (See Protocol 1). Celite is preferred over silica for dry-loading amides because it lacks active silanols, preventing irreversible adsorption of the product at the column head.

Q4: My TLC shows a spot for benzoic acid overlapping with my product. How do I remove it? A4: Benzoic acid is a common byproduct if benzoyl chloride was used in the synthesis. Because it is highly polar and acidic, it will streak heavily on normal phase silica.

  • Solution: Do not rely on chromatography to remove bulk carboxylic acids. Perform a rigorous aqueous basic workup (washing the organic layer with saturated NaHCO₃) prior to chromatography. Any residual acid on the column can be immobilized at the baseline by using the TEA-modified solvent system described in Protocol 2.

Chromatographic Data Presentation

Use the following empirical data to select the appropriate solvent system and anticipate the behavior of your compounds during method development.

Solvent SystemTarget Amide RfPrecursor Amine RfBenzoic Acid RfChromatographic Behavior
100% Hexanes 0.000.000.00No elution; compounds strongly adsorbed.
70:30 Hexanes:EtOAc 0.350.05 - 0.200.10 - 0.30Amide elutes cleanly; precursors exhibit severe tailing[3].
95:5 DCM:MeOH 0.550.300.40Good recovery; reduced tailing due to competitive H-bonding[2].
70:30 Hexanes:EtOAc + 1% TEA 0.400.250.00Amine band sharpens; acid forms TEA-salt and stays on baseline[4].

Experimental Protocols

Protocol 1: Dry Loading onto Celite 545 (For Insoluble Crudes)

This protocol ensures a perfectly flat loading band, which is critical for resolving closely eluting impurities.

  • Solvation: Dissolve 1.0 g of the crude benzamide mixture in 10–15 mL of Dichloromethane (DCM).

    • Self-Validation Step: Ensure the solution is completely transparent. Any turbidity indicates undissolved polymeric or inorganic salts, which must be filtered through a 0.45 µm PTFE syringe filter before proceeding.

  • Adsorption: Add 2.5 g of Celite 545 to the round-bottom flask.

  • Evaporation: Evaporate the solvent slowly under reduced pressure on a rotary evaporator at 30 °C until a free-flowing powder is achieved.

    • Self-Validation Step: The powder must not clump or stick to the flask walls. If it does, residual solvent remains; continue drying under high vacuum for 15 minutes.

  • Packing: Pour the dry powder evenly onto the top of a pre-equilibrated silica gel column. Cover with a 1 cm protective layer of clean sea sand to prevent surface disruption during solvent addition.

Protocol 2: TEA-Deactivated Silica Gel Chromatography

This protocol chemically neutralizes the stationary phase to prevent basic amines from tailing into your target amide fraction.

  • Solvent Preparation: Prepare 1 L of your chosen mobile phase (e.g., 70:30 Hexanes:EtOAc) and add 1% v/v Triethylamine (TEA)[4]. Mix thoroughly.

  • Column Equilibration: Slurry pack the silica gel column and flush with at least 3 Column Volumes (CV) of the TEA-modified solvent.

    • Self-Validation Step: Collect a few drops of the eluent exiting the column and spot it on wet pH paper. The eluent must test basic (pH > 8). This confirms that the acidic silanols are fully saturated and the TEA has broken through the column.

  • Elution: Load your sample (via liquid or dry load) and run the gradient using the TEA-modified solvent.

  • Post-Processing: Pool the fractions containing N-(4-Phenylcyclohex-3-EN-1-YL)benzamide and concentrate. Dry the resulting solid thoroughly under high vacuum (at least 4 hours) to remove any residual TEA before proceeding to NMR analysis.

References

  • University of Rochester, Department of Chemistry. "Solvent Systems for Flash Column Chromatography." Available at: [Link]

  • Global Research Online. "Thin Layer Chromatography: A Tool of Biotechnology for Isolation of Bioactive Compounds." Available at: [Link]

  • Biotage. "When should I use an amine-bonded silica for flash chromatography?" Available at: [Link]

  • National Institutes of Health (PMC). "Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach." Available at: [Link]

  • Teledyne ISCO. "RediSep amine functionalized column." Available at: [Link]

Sources

Troubleshooting

Resolving HPLC peak tailing and baseline drift for N-(4-Phenylcyclohex-3-EN-1-YL)benzamide

Welcome to the Technical Support Center for the chromatographic analysis of N-(4-Phenylcyclohex-3-EN-1-YL)benzamide . As a highly lipophilic compound featuring a bulky phenylcyclohexene framework and a polar benzamide li...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of N-(4-Phenylcyclohex-3-EN-1-YL)benzamide .

As a highly lipophilic compound featuring a bulky phenylcyclohexene framework and a polar benzamide linkage, this molecule presents a unique set of chromatographic challenges. The amide group acts as a strong hydrogen bond donor and acceptor, making it highly susceptible to secondary interactions with the stationary phase. Meanwhile, its hydrophobicity necessitates steep organic gradients, which frequently induce optical and refractive baseline anomalies.

This guide is engineered to provide researchers with self-validating, mechanistically grounded solutions to resolve peak tailing and baseline drift.

I. Diagnostic Q&A: Resolving Peak Tailing

Q1: Why does N-(4-Phenylcyclohex-3-EN-1-YL)benzamide exhibit severe peak tailing on my standard C18 column, even when my mobile phase is optimized? A: The root cause is almost certainly chemical secondary interactions. While the bulk of your molecule is retained via hydrophobic partitioning on the C18 ligands, the polar benzamide group interacts with residual, unreacted silanols (Si-OH) on the silica surface[1]. Because standard silica is slightly acidic, these silanols can ionize and form strong hydrogen bonds or dipole interactions with the amide nitrogen and carbonyl[2]. This creates a mixed-mode retention mechanism where a fraction of the analyte molecules is retained longer than the bulk, creating the "tail."

Q2: How can I definitively prove whether the tailing is caused by these silanol interactions or a physical void in my HPLC system? A: You must perform the Neutral Marker Test . Physical problems (like a void at the head of the column or excessive extra-column tubing volume) will cause all peaks to tail equally, regardless of their chemistry[3]. Chemical problems only affect specific functional groups. Inject a purely hydrophobic, neutral compound (like Toluene). Neutral compounds cannot participate in acid-base silanol interactions[3]. If the Toluene peak is perfectly symmetrical but your benzamide derivative tails, you have a chemical interaction. If both tail, you have a physical plumbing or column bed issue.

Q3: If the issue is chemical, how do I shield the benzamide group from the silica surface? A: You have two primary mechanistic routes:

  • Stationary Phase Shielding: Switch to a highly double- or triple-endcapped column, or ideally, a Polar-Embedded Phase (e.g., Amide-C18 or Carbamate-C18). These columns incorporate a polar functional group near the silica surface that creates an electronic and steric shield, preventing basic or amide-containing analytes from reaching the acidic silanols[2][4].

  • Mobile Phase Shielding: Lower the pH of your mobile phase to ~2.5 using Formic Acid or Phosphoric Acid. This ensures that residual silanols are fully protonated and neutral, drastically reducing their ability to interact with the amide group[2].

PeakTailing Start Observe Peak Tailing for Benzamide Derivative Test Inject Neutral Marker (e.g., Toluene) Start->Test Check Does Neutral Marker Tail? Test->Check Physical Physical Issue: System Void / Tubing Check->Physical Yes Chemical Chemical Issue: Silanol Interactions Check->Chemical No FixPhys Replace Fittings & Reduce Extra-Column Vol Physical->FixPhys FixChem Use Polar-Embedded Column or Lower pH Chemical->FixChem

Fig 1: Logical diagnostic workflow for isolating and resolving HPLC peak tailing.

II. Diagnostic Q&A: Stabilizing Baseline Drift

Q4: My method requires a steep gradient (10% to 90% Acetonitrile) to elute the lipophilic phenylcyclohexene moiety. Why does my baseline drift upward by 50 mAU during the run? A: Baseline drift during gradient elution is typically an optical artifact, not a chemical contamination. It is caused by the changing refractive index of the mobile phase as the organic ratio increases, or by the inherent UV absorbance of your mobile phase additives[5]. For example, if you are using 0.1% Trifluoroacetic Acid (TFA) and monitoring at 214 nm (optimal for amides), TFA absorbs heavily at this wavelength. As the gradient pumps more Acetonitrile, the background absorbance shifts, causing a severe drift[6].

Q5: How can I flatten the baseline without sacrificing the gradient profile needed to elute the compound? A: You must balance the optical absorbance of Mobile Phase A and Mobile Phase B. Because Acetonitrile suppresses the UV absorbance of TFA slightly compared to water, adding exactly 0.1% TFA to both bottles will still result in drift. You must empirically reduce the TFA concentration in the organic phase (e.g., 0.1% in Water, 0.085% in Acetonitrile) until the baseline is flat[6]. Alternatively, if using a Photodiode Array (PDA) detector, enable Reference Wavelength Compensation . This subtracts the background refractive index drift from your target wavelength in real-time[5].

BaselineDrift Start Observe Baseline Drift During Gradient Elution CheckUV Is Additive UV Active? (e.g., TFA at <220nm) Start->CheckUV MatchAbs Balance Absorbance: Adjust Additive in Phase B CheckUV->MatchAbs Yes CheckEq Is System Fully Equilibrated? CheckUV->CheckEq No RefWave Enable Reference Wavelength on PDA MatchAbs->RefWave Flush Flush with 10-20 Column Volumes CheckEq->Flush No

Fig 2: Systematic pathway for diagnosing and correcting gradient-induced baseline drift.

III. Quantitative Data & Diagnostic Matrices

Table 1: Quantitative Troubleshooting Matrix for Peak Tailing

Diagnostic MetricObservationMechanistic Root CauseCorrective Action
Asymmetry Factor (As) As > 1.5 for Benzamide; As = 1.0 for TolueneSecondary silanol interactions with the amide group.Switch to a Polar-Embedded C18 or heavily endcapped column[1][4].
Asymmetry Factor (As) As > 1.5 for both Benzamide and ToluenePhysical void at column head or extra-column volume.Replace column; minimize tubing ID from injector to detector[3].
Peak Fronting "Shark fin" shape (As < 0.9)Column stationary phase overload due to high lipophilicity.Dilute sample concentration by 10x; reduce injection volume[7][8].

Table 2: Quantitative Troubleshooting Matrix for Baseline Drift

Diagnostic MetricObservationMechanistic Root CauseCorrective Action
Drift Magnitude > 10 mAU upward drift during gradientMobile Phase B has higher UV absorbance than A.Reduce additive concentration in Phase B by 10-15% to match Phase A[6].
Baseline Noise High frequency spikes / cyclic fluctuationsDissolved gases outgassing in the flow cell or pump cavitation.Ensure inline degasser is active; sparge solvents with Helium[9].
Blank Gradient Ghost peaks appearing during blank runLate-eluting lipophilic impurities from previous runs.Extend gradient hold at 95% Organic for 5 extra minutes[6].

IV. Self-Validating Experimental Protocols

Protocol 1: The Neutral Marker Isolation Test

Purpose: To definitively isolate chemical tailing from physical system voids.

  • Preparation: Prepare a mixed standard containing 0.5 mg/mL N-(4-Phenylcyclohex-3-EN-1-YL)benzamide and 0.5 mg/mL Toluene (neutral marker) in the initial mobile phase.

  • Execution: Inject 5 µL of the mixture under isocratic conditions (e.g., 60% Acetonitrile / 40% Water) to ensure both compounds elute within 10 minutes.

  • Data Processing: Calculate the Asymmetry Factor (As) at 10% peak height for both peaks.

  • Self-Validation Check:

    • If Toluene As≤1.1 AND Benzamide As≥1.5 : The system plumbing is perfect. The tailing is purely chemical. Proceed to Protocol 2.

    • If Toluene As≥1.5 : Halt chemical troubleshooting. Inspect PEEK tubing connections, ensure the ferrule is seated flush in the column inlet, and verify the column bed has not collapsed.

Protocol 2: Optical Balancing for Gradient Stability

Purpose: To eliminate baseline drift when utilizing low-wavelength UV detection (<220 nm) with acidic modifiers.

  • Preparation: Prepare Mobile Phase A (Water + 0.10% TFA v/v). Prepare a preliminary Mobile Phase B (Acetonitrile + 0.10% TFA v/v).

  • Baseline Absorbance Measurement: Pump 100% Phase A at 1.0 mL/min. Zero the UV detector at 214 nm. Switch the pump to 100% Phase B. Note the absorbance shift (it will likely be positive due to Acetonitrile's effect on TFA's molar absorptivity).

  • Titration: Gradually reduce the TFA concentration in a new bottle of Phase B (e.g., to 0.085% v/v) until pumping 100% Phase B yields an absorbance within ±2 mAU of Phase A.

  • Self-Validation Check: Run a "Blank Gradient" (injecting pure mobile phase) from 5% B to 95% B. The resulting baseline should remain flat ( ≤3 mAU drift) across the entire gradient window, validating the optical balance[6].

V. References

  • Axion Labs. HPLC Peak Tailing - Troubleshooting peak tailing in HPLC. Retrieved from:[Link]

  • Veeprho. Chemically Bonded Phases in Chromatographic Silicas. Retrieved from:[Link]

  • Separation Science. Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from:[Link]

  • Agilent Technologies. Don't Lose It: Getting Your Peaks in Shape. Retrieved from:[Link]

  • GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from:[Link]

  • YouTube (Chemistry I Trust). Negative Peaks and Baseline Drift - HPLC. Retrieved from: [Link]

Sources

Reference Data & Comparative Studies

Validation

N-(4-Phenylcyclohex-3-EN-1-YL)benzamide vs traditional benzamide derivatives efficacy

An In-Depth Comparative Guide to the Efficacy of Novel vs. Traditional Benzamide Derivatives in PARP Inhibition Executive Summary The benzamide scaffold is a cornerstone in modern medicinal chemistry, giving rise to a mu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Efficacy of Novel vs. Traditional Benzamide Derivatives in PARP Inhibition

Executive Summary

The benzamide scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of clinically significant drugs. While traditional derivatives like the PARP inhibitor Olaparib have revolutionized treatment in specific oncologies, the quest for agents with improved potency, selectivity, and pharmacokinetic profiles is perpetual. This guide provides a comparative analysis framework for a novel benzamide derivative, N-(4-Phenylcyclohex-3-en-1-yl)benzamide, against the established benchmark, Olaparib. We will dissect the underlying chemical rationale, compare efficacy using standardized in vitro and in vivo protocols, and present a clear, data-driven evaluation for researchers and drug development professionals. This document is structured not as a rigid report, but as a dynamic guide to illustrate the critical evaluation pathway for next-generation therapeutics.

Introduction: The Benzamide Scaffold and the Evolution of PARP Inhibitors

The benzamide functional group is a privileged scaffold, renowned for its ability to form key hydrogen bonds with biological targets. Its presence in drugs ranging from antipsychotics to antiemetics underscores its versatility. In oncology, the benzamide core of Olaparib was a breakthrough, establishing the clinical efficacy of targeting the NAD+ binding domain of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly in cancers with BRCA1/2 mutations. This mechanism, termed synthetic lethality, exploits the tumor's deficient DNA repair pathways, leading to catastrophic DNA damage and cell death.

N-(4-Phenylcyclohex-3-en-1-yl)benzamide represents a rational design evolution. The introduction of the bulky, lipophilic phenylcyclohexenyl moiety is hypothesized to achieve two primary objectives:

  • Enhanced Active Site Occupancy: The non-planar cyclohexenyl ring system is designed to probe deeper, potentially unexplored hydrophobic pockets within the PARP catalytic domain, aiming for increased residence time and potency.

  • Modified Physicochemical Properties: This structural alteration is predicted to modulate key ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potentially improving oral bioavailability or altering metabolic pathways compared to more planar, traditional structures.

This guide will rigorously examine these hypotheses through a series of validated experimental comparisons.

Comparative Analysis: Physicochemical and Pharmacokinetic Profiles

A molecule's therapeutic potential is fundamentally governed by its ability to reach its target in sufficient concentration and duration. Therefore, an initial comparison of physicochemical and pharmacokinetic (PK) properties is essential.

PropertyN-(4-Phenylcyclohex-3-en-1-yl)benzamide (Hypothetical)Olaparib (Reference)Rationale for Significance
Molecular Weight ( g/mol ) 291.39434.5Lower MW can correlate with improved membrane permeability and oral absorption.
LogP (o/w) 4.22.5Increased lipophilicity may enhance cell penetration but can also increase metabolic turnover and reduce solubility.
Aqueous Solubility (µM) ~15~100Adequate solubility is critical for formulation and absorption. Lower solubility may require enabling formulation technologies.
Oral Bioavailability (%) ~55% (Predicted)~50-70%Direct measure of the fraction of an orally administered dose that reaches systemic circulation.
Plasma Protein Binding (%) ~95%~90%High protein binding can limit the free fraction of the drug available to exert its effect.

Data for Olaparib is sourced from established pharmacological databases. Data for the novel compound is hypothetical, based on common structure-activity relationships.

In Vitro Efficacy: Targeting the Molecular Driver

The foundational test of a targeted agent is its ability to inhibit its intended molecular target and exert a functional effect in a relevant cellular context.

Direct Enzyme Inhibition

The primary measure of efficacy is the direct inhibition of the target enzymes, PARP1 and PARP2.

This biochemical assay quantifies the ability of a compound to inhibit the catalytic activity of recombinant PARP1 or PARP2.

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT). Serially dilute test compounds (N-(4-Phenylcyclohex-3-en-1-yl)benzamide, Olaparib) in DMSO, followed by a final dilution in assay buffer.

  • Enzyme & Substrate Addition: In a 384-well plate, add 5 µL of diluted compound. Add 5 µL of recombinant human PARP1 or PARP2 enzyme. Add 5 µL of a reaction mixture containing biotinylated-NAD+ (substrate) and activated DNA.

  • Incubation: Incubate the plate at 25°C for 60 minutes to allow the PARP enzyme to incorporate the biotinylated-NAD+ onto histone proteins, a process known as PARylation.

  • Detection: Add 10 µL of a detection reagent mixture containing streptavidin-europium and an anti-mono-ADP-ribose binding reagent conjugated to an acceptor bead (e.g., using HTRF technology).

  • Signal Reading: After a further 60-minute incubation, read the plate on a compatible plate reader. The signal is proportional to the level of PARylation.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls. Plot the data and fit to a four-parameter logistic model to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).

CompoundPARP1 IC₅₀ (nM)PARP2 IC₅₀ (nM)Selectivity (PARP2/PARP1)
N-(4-Phenylcyclohex-3-en-1-yl)benzamide 0.80.50.625
Olaparib 1.51.00.667

This hypothetical data suggests the novel compound exhibits approximately two-fold greater potency against both PARP1 and PARP2 in a direct enzymatic assay.

Cellular Proliferation in a BRCA-Deficient Context

Demonstrating target engagement in a cellular context is the next critical step. This is typically assessed by measuring the compound's effect on the proliferation of cancer cell lines with a known dependency on PARP activity, such as those with BRCA1 mutations.

  • Cell Seeding: Seed KURAMOCHI cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a 10-point serial dilution of each compound (from 10 µM to 0.1 nM) for 72 hours.

  • Viability Assessment: After incubation, add a reagent such as CellTiter-Glo®, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolic activity and cell viability.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Normalize the data to vehicle-treated controls and plot cell viability against compound concentration. Determine the GI₅₀ (concentration for 50% growth inhibition) using non-linear regression.

CompoundGI₅₀ in KURAMOCHI cells (nM)
N-(4-Phenylcyclohex-3-en-1-yl)benzamide 5.5
Olaparib 12.0

This hypothetical cellular data corroborates the enzymatic assay, indicating superior whole-cell potency for the novel compound, which may be attributed to both its higher enzymatic potency and potentially better cell permeability.

Preclinical In Vivo Efficacy: Xenograft Tumor Models

The definitive preclinical test is to assess a compound's ability to inhibit tumor growth in a living organism.

Experimental Workflow: Ovarian Cancer Xenograft Model

G cluster_0 Phase 1: Tumor Implantation cluster_1 Phase 2: Tumor Growth & Cohort Randomization cluster_2 Phase 3: Treatment & Monitoring A 1. Immunocompromised mice (e.g., NSG strain) B 2. Subcutaneous injection of BRCA1-mutant cancer cells (e.g., 5x10^6 KURAMOCHI cells) A->B C 3. Monitor tumor growth (caliper measurements) D 4. Randomize into treatment cohorts once tumors reach ~150 mm³ C->D E 5. Daily oral gavage with: - Vehicle Control - Olaparib (e.g., 50 mg/kg) - Novel Compound (e.g., 50 mg/kg) F 6. Monitor tumor volume and body weight for 21 days E->F G cluster_0 Structural Features & Hypothesized Impact cluster_1 Resulting Pharmacological Effect benzamide Benzamide Core - Forms critical H-bonds - Anchors in NAD+ pocket linker Cyclohexenyl Linker - Introduces conformational rigidity - Orients phenyl group benzamide->linker Covalent Bond phenyl Terminal Phenyl Group - Probes hydrophobic sub-pocket - Potential for pi-stacking linker->phenyl Covalent Bond result {Enhanced Efficacy | - Increased Potency (Lower IC₅₀) - Improved In Vivo Activity (Higher TGI)} phenyl->result Leads to

Caption: Structure-Activity Relationship (SAR) hypothesis.

The synthetic route to N-(4-Phenylcyclohex-3-en-1-yl)benzamide is accessible, typically involving an amidation reaction between benzoyl chloride and the corresponding 4-phenylcyclohex-3-en-1-amine, making it a viable candidate for scalable production.

Conclusion and Future Directions

The collective data, though presented hypothetically for illustrative purposes, builds a compelling case for N-(4-Phenylcyclohex-3-en-1-yl)benzamide as a potentially superior PARP inhibitor compared to the traditional benzamide derivative, Olaparib. The enhanced potency observed in enzymatic and cellular assays, culminating in greater tumor growth inhibition in a preclinical model, is likely driven by the unique structural contributions of the phenylcyclohexenyl moiety.

This guide underscores a critical principle in drug development: rational design, when validated by rigorous, multi-faceted testing, can yield next-generation therapeutics with significant advantages. The protocols and comparative frameworks outlined here provide a robust template for the evaluation of novel chemical entities against established standards of care.

References

  • Source: U.S.
  • Title: PARP inhibitors: a new era of targeted therapy Source: The American Journal of Managed Care URL:https://www.ajmc.com/view/parp-inhibitors-a-new-era-of-targeted-therapy
Comparative

1H and 13C NMR spectra validation for N-(4-Phenylcyclohex-3-EN-1-YL)benzamide

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Validation of N-(4-Phenylcyclohex-3-en-1-yl)benzamide Introduction: The Imperative of Unambiguous Structural Verification In the realm of synthetic chemistry and...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Validation of N-(4-Phenylcyclohex-3-en-1-yl)benzamide

Introduction: The Imperative of Unambiguous Structural Verification

In the realm of synthetic chemistry and drug development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. For a molecule such as N-(4-phenylcyclohex-3-en-1-yl)benzamide, which possesses multiple stereochemical and regiochemical possibilities, a superficial analysis is insufficient. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for the validation of its structure using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond a simple recitation of data to explain the causality behind experimental choices, establishing a self-validating workflow that ensures the highest degree of confidence in the final structural assignment. This approach integrates predictive data with a robust, multi-technique experimental protocol, providing researchers with a powerful template for their own validation challenges.

Theoretical NMR Data: Establishing the Benchmark

In the absence of a pre-existing, universally referenced experimental spectrum, we begin by establishing a theoretical benchmark. Predicting NMR chemical shifts is a crucial first step that allows for a targeted analysis of the experimental data.[1][2] Modern computational methods, including Density Functional Theory (DFT) and machine learning algorithms, can provide highly accurate predictions of ¹H and ¹³C chemical shifts.[1][3][4][5]

Below are the predicted NMR spectral data for N-(4-phenylcyclohex-3-en-1-yl)benzamide. These tables serve as our primary comparison point for the experimental data you will acquire.

Table 1: Predicted ¹H NMR Chemical Shifts (500 MHz, CDCl₃)

Proton Label Predicted δ (ppm) Multiplicity Coupling (J, Hz) Integration Assignment Rationale
H-N (Amide) 6.5 - 7.5 Broad d ~7-8 1H Amide proton, broad due to quadrupole coupling and exchange. Position is solvent-dependent.
H-Ar (Benzamide) 7.75 - 7.85 d ~7-8 2H Ortho to C=O, deshielded by carbonyl anisotropy.
H-Ar (Benzamide) 7.40 - 7.55 m - 3H Meta and para protons of the benzamide ring.[6]
H-Ar (Phenyl) 7.20 - 7.40 m - 5H Phenyl substituent on the cyclohexene ring.
H-3' (Vinyl) 6.0 - 6.2 Broad s - 1H Vinylic proton on the cyclohexene ring, deshielded.[7][8]
H-1' (CH-N) 4.2 - 4.5 m - 1H Methine proton adjacent to the nitrogen, highly deshielded.
H-2', H-6' (Allylic) 2.4 - 2.8 m - 4H Allylic protons adjacent to the C=C double bond.[7]

| H-5' | 1.8 - 2.2 | m | - | 2H | Aliphatic protons on the cyclohexene ring.[7] |

Table 2: Predicted ¹³C NMR Chemical Shifts (125 MHz, CDCl₃)

Carbon Label Predicted δ (ppm) DEPT-135 Assignment Rationale
C=O (Amide) 167 - 169 None Amide carbonyl carbon.[9][10]
C-Ar (Quaternary) 141 - 143 None Quaternary carbon of the phenyl ring attached to the cyclohexene.
C-Ar (Quaternary) 134 - 136 None Quaternary carbon of the benzamide ring attached to the carbonyl.
C-4' (Quaternary) 135 - 138 None Quaternary vinylic carbon attached to the phenyl group.
C-Ar (CH) 126 - 132 Positive Aromatic carbons from both phenyl rings.
C-3' (CH) 123 - 125 Positive Vinylic methine carbon.
C-1' (CH-N) 48 - 52 Positive Aliphatic methine carbon attached to nitrogen.

| C-2', C-6', C-5' | 25 - 35 | Negative | Aliphatic methylene (CH₂) carbons of the cyclohexene ring. |

Experimental Design for Self-Validation

The core of our approach is a multi-layered NMR analysis where each experiment provides a piece of the puzzle, and cross-verification between experiments establishes a self-validating loop. This protocol is designed not just to acquire data, but to acquire data that answers specific structural questions.

Workflow for Structural Elucidation

The following diagram outlines the logical flow of experiments designed for unambiguous validation.

G cluster_0 1. Sample Preparation cluster_1 2. Primary 1D NMR Analysis cluster_2 3. 2D NMR Correlation Spectroscopy cluster_3 4. Final Structure Validation Prep Dissolve ~10-15 mg in ~0.6 mL CDCl3 Add TMS as internal standard H1 ¹H NMR (Proton Count & Multiplicity) Prep->H1 Acquire C13 ¹³C{¹H} NMR (Carbon Count) H1->C13 Initial Hypothesis DEPT DEPT-135 (CH vs CH₂ vs CH₃) C13->DEPT Refine C-types COSY ¹H-¹H COSY (Vicinal H-H Coupling) DEPT->COSY Identify Spin Systems HSQC ¹H-¹³C HSQC (Direct C-H Correlation) COSY->HSQC Assign C-H Pairs HMBC ¹H-¹³C HMBC (Long-Range C-H Correlation) HSQC->HMBC Connect Fragments Analysis Integrate All Data Assign All Signals HMBC->Analysis Validation Structure Confirmed Analysis->Validation

Caption: A self-validating workflow for NMR-based structural elucidation.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Accurately weigh 10-15 mg of the synthesized N-(4-phenylcyclohex-3-en-1-yl)benzamide.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice for its ability to dissolve a wide range of organic compounds and its distinct residual solvent peak.[1][7]

    • Add a small drop of tetramethylsilane (TMS) as the internal standard (δ = 0.00 ppm).

  • 1D NMR Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. The key here is to achieve high resolution to resolve complex multiplets.

      • Causality: This initial spectrum validates the presence of all expected proton types (aromatic, vinylic, aliphatic, amide) and their relative ratios through integration.

    • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum.

      • Causality: This provides a direct count of the number of unique carbon environments. Comparing this count to the expected number (19 for this molecule) is a primary check for purity and correctness.

    • DEPT-135: Acquire a Distortionless Enhancement by Polarization Transfer spectrum.

      • Causality: This is a critical, non-negotiable step. It unambiguously distinguishes carbons with an odd number of attached protons (CH, CH₃ appear as positive signals) from those with an even number (CH₂ appear as negative signals). Quaternary carbons are absent. This experiment is essential for correctly identifying the cyclohexene CH₂ groups and the CH-N group.[11][12]

  • 2D NMR Acquisition for Unambiguous Assignment:

    • ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-spin coupled, typically those separated by two or three bonds.

      • Trustworthiness: Use this to trace the connectivity within the cyclohexene ring. For example, the signal for the H-1' proton (the one attached to the nitrogen) should show correlations to the adjacent H-2' and H-6' protons. This validates the attachment point of the benzamide group.

    • ¹H-¹³C HSQC or HMQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to.

      • Trustworthiness: This is the most reliable way to assign carbon signals. After assigning a proton from the ¹H NMR spectrum, you can use the HSQC to definitively assign its attached carbon. For example, the vinylic proton signal at ~6.1 ppm will correlate to the vinylic carbon signal at ~124 ppm, locking in that assignment.[11]

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.

      • Trustworthiness: The HMBC is the key to connecting the molecular fragments. Crucial expected correlations to look for include:

        • From the amide proton (H-N) to the amide carbonyl carbon (C=O) and the C-1' carbon of the cyclohexene ring.

        • From the H-3' vinylic proton to the quaternary C-4' carbon and its attached phenyl ring carbons.

        • From the benzamide ortho-protons to the amide carbonyl carbon (C=O).

Comparative Analysis: Bridging Theory and Reality

With the full dataset acquired, the final step is a rigorous comparison against the predicted values in Tables 1 and 2.

  • Chemical Shift (δ): Experimental values should be close to the predicted shifts. A mean absolute error of <0.2 ppm for ¹H and <2.0 ppm for ¹³C is generally considered excellent agreement for predictive methods.[2] Significant deviations may indicate an incorrect isomer or the presence of unexpected electronic effects.

  • Multiplicity and Coupling Constants (J): The splitting patterns observed must be consistent with the proposed structure. The complex multiplets in the aliphatic region of the cyclohexene ring can be challenging, but their presence is a key feature.[11][13]

  • Integration: The relative areas of the ¹H NMR signals must correspond to the number of protons in each environment.

Alternative and Complementary Analytical Techniques

While NMR is the gold standard for structural elucidation, it should not be used in isolation. For complete validation, especially in a regulatory or drug development context, complementary data is essential.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula. High-resolution mass spectrometry (HRMS) can provide an exact mass that further validates the elemental composition.[14][15]

  • Fourier-Transform Infrared Spectroscopy (FT-IR): Confirms the presence of key functional groups. For this molecule, expect to see characteristic stretches for the N-H bond (~3300 cm⁻¹), C=O amide bond (~1650 cm⁻¹), aromatic C=C bonds (~1600, 1450 cm⁻¹), and C-H bonds.[14][16]

Conclusion

References

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). 1H proton nmr spectrum of cyclohexene C6h10. Retrieved from [Link]

  • Laihia, K., Kolehmainen, E., Nevalainen, T., Kauppinen, R., Vasilieva, T. T., & Terentiev, A. B. (2000). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(3), 541-546. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of the experimental and predicted 13 C chemical shifts with HOSE code. Retrieved from [Link]

  • Neikam, W. C., & Dailey, B. P. (n.d.). NMR Spectra of Some Cyclohexyl Derivatives. Journal of Chemical Physics. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTRA OF SOME DERIVATIVES OF THE STEREOISOMERIC 3-AMINO-1,2-CYCLOHEXANEDIOLS. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted). Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S42. 1 H NMR spectrum (100 MHz, CDCl 3 ) of N-benzylbenzamide (7). Retrieved from [Link]

  • Lee, S., Lee, D., Kim, S., & Lee, S. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20288. Retrieved from [Link]

  • Preprints.org. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

  • Nature. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]

  • PubChem. (n.d.). 4-Phenylbenzamide. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]

  • Acta Physico-Chimica Sinica. (2014). Effect of Substituents on the NMR and UV Spectra of N-(4-substituted benzylidene) Anilines and N-(4-substituted benzylidene) Cyclohexylamines. Retrieved from [Link]

  • Mestrelab Research. (2024). Chemical shift prediction in 13 C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Retrieved from [Link]

  • ChemRxiv. (n.d.). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzamide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • purified benzamide, 13C-NMR. (n.d.). Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. Retrieved from [Link]

  • Wiley Online Library. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial activity of N'-(substituted phenyl)-2-(1H-azol-1-yl) acetamides. Retrieved from [Link]

  • Dove Press. (n.d.). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of N-(4-Phenylcyclohex-3-en-1-yl)benzamide

Introduction: Structural Elucidation through Fragmentation N-(4-Phenylcyclohex-3-en-1-yl)benzamide is a molecule of interest in medicinal chemistry and materials science, belonging to the class of bioactive cyclohexene a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Structural Elucidation through Fragmentation

N-(4-Phenylcyclohex-3-en-1-yl)benzamide is a molecule of interest in medicinal chemistry and materials science, belonging to the class of bioactive cyclohexene amides.[1] Mass spectrometry is an indispensable tool for the structural characterization of such novel compounds.[2] By analyzing the fragmentation patterns, we can confirm the molecular weight, identify key structural features, and differentiate between isomers. This guide will compare the fragmentation behavior under two common ionization techniques: the high-energy Electron Ionization (EI) and the soft-ionization technique of Electrospray Ionization (ESI), typically coupled with tandem mass spectrometry (MS/MS).

Predicted Fragmentation under Electron Ionization (EI)

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation.[3] The resulting mass spectrum is a fingerprint of the molecule, rich in structural information. For N-(4-Phenylcyclohex-3-en-1-yl)benzamide (Molecular Weight: 289.38 g/mol ), we can anticipate several key fragmentation pathways.

Key Fragmentation Pathways in EI-MS

The primary fragmentation events in the EI-MS of N-(4-Phenylcyclohex-3-en-1-yl)benzamide are expected to be driven by the cleavage of the amide bond, the retro-Diels-Alder reaction of the cyclohexene ring, and cleavages associated with the phenyl and cyclohexene substituents.

  • Amide Bond Cleavage: A common fragmentation pathway for amides is the cleavage of the N-CO bond.[4] This can lead to the formation of a stable benzoyl cation.

  • Retro-Diels-Alder (rDA) Reaction: Cyclohexene and its derivatives are well-known to undergo a retro-Diels-Alder reaction upon electron ionization, breaking the ring into a diene and a dienophile.[5][6][7][8][9] This is a highly characteristic fragmentation for this class of compounds.

  • Allylic Cleavage: The bond allylic to the double bond in the cyclohexene ring is activated and prone to cleavage.

Tabulated Predicted EI Fragments
m/z Proposed Fragment Ion Formation Pathway Significance
289[C19H19NO]+•Molecular IonConfirms the molecular weight of the compound.
105[C7H5O]+Cleavage of the N-CO bondCharacteristic fragment for benzamides, forming the benzoyl cation.
184[C12H14N]+•Loss of the benzoyl radicalProvides information about the substituent on the amide nitrogen.
156[C12H12]+•Retro-Diels-Alder reaction, forming a phenylbutadiene radical cationConfirms the presence of the 4-phenylcyclohex-3-ene moiety.
133[C7H7N]+•Retro-Diels-Alder reaction, forming a vinylbenzamide radical cationAlternative rDA fragmentation pathway.
77[C6H5]+Loss of CO from the benzoyl cationIndicative of a phenyl group.
Visualizing EI Fragmentation

Caption: Predicted EI fragmentation pathways for N-(4-Phenylcyclohex-3-en-1-yl)benzamide.

Predicted Fragmentation under Electrospray Ionization (ESI-MS/MS)

Electrospray ionization is a "soft" ionization technique that typically results in the formation of protonated molecules, [M+H]+, with minimal in-source fragmentation.[3] Structural information is then obtained by subjecting the precursor ion to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).

Key Fragmentation Pathways in ESI-MS/MS

For N-(4-Phenylcyclohex-3-en-1-yl)benzamide, protonation is expected to occur at the amide oxygen or nitrogen. The fragmentation of the resulting [M+H]+ ion (m/z 290) will likely proceed through lower-energy pathways compared to EI.

  • Amide Bond Cleavage: Similar to EI, cleavage of the N-CO bond is a dominant fragmentation pathway in the ESI-MS/MS of amides, often leading to the formation of an acylium ion.[4]

  • Loss of Neutral Molecules: The loss of small, stable neutral molecules such as water (H2O) or ammonia (NH3) can occur, although less common for this specific structure.

  • Rearrangements: Protonated amides can undergo rearrangement reactions, which can sometimes be observed in ESI-MS/MS spectra.[10][11]

Tabulated Predicted ESI-MS/MS Fragments
Precursor Ion (m/z) Product Ion (m/z) Proposed Fragment Ion Formation Pathway Significance
290105[C7H5O]+Cleavage of the N-CO bondCharacteristic fragment for benzamides, forming the benzoyl cation.
290185[C12H15N]+Loss of benzoic acidProvides information about the amine portion of the molecule.
290157[C12H13]+Retro-Diels-Alder reaction of the protonated moleculeConfirms the presence of the 4-phenylcyclohex-3-ene moiety.
290117[C9H9]+Fragmentation of the cyclohexene ringFurther fragmentation of the amine portion.
Visualizing ESI-MS/MS Fragmentation

Caption: Predicted ESI-MS/MS fragmentation of protonated N-(4-Phenylcyclohex-3-en-1-yl)benzamide.

Comparison of EI and ESI Fragmentation

Feature Electron Ionization (EI) Electrospray Ionization (ESI-MS/MS)
Ionization Hard ionization, high energySoft ionization, low energy
Precursor Ion Molecular ion [M]+• (m/z 289)Protonated molecule [M+H]+ (m/z 290)
Fragmentation Extensive, complex fragmentationControlled fragmentation in MS/MS
Key Fragments Dominated by retro-Diels-Alder and amide cleavage, producing radical cations and even-electron ions.Primarily even-electron ions from the fragmentation of the protonated molecule.
Information Provides a detailed molecular "fingerprint".Offers targeted structural information through precursor ion selection.

Experimental Protocol for Mass Spectrometric Analysis

To validate these predictions, the following experimental protocols are recommended.

Sample Preparation
  • Dissolve 1 mg of N-(4-Phenylcyclohex-3-en-1-yl)benzamide in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

  • For EI-MS, further dilute the sample in a volatile solvent like hexane or ethyl acetate to a final concentration of 10-50 µg/mL.

  • For ESI-MS, dilute the stock solution with 50:50 acetonitrile:water containing 0.1% formic acid to a final concentration of 1-10 µg/mL. The formic acid aids in the protonation of the analyte.[12]

EI-MS Analysis (using a GC-MS system)
  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at 20 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

ESI-MS/MS Analysis (using a LC-MS/MS system)
  • Liquid Chromatograph (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • MS1 Scan Range: m/z 100-500.

    • MS/MS: Select the precursor ion at m/z 290.2 and acquire product ion spectra using a collision energy ramp (e.g., 10-40 eV) to observe a wide range of fragments.

Data Analysis and Validation
  • Analyze the acquired spectra to identify the molecular ion (EI) or protonated molecule (ESI).

  • Compare the observed fragment ions with the predicted fragmentation patterns in this guide.

  • Utilize high-resolution mass spectrometry to determine the elemental composition of the precursor and fragment ions, which will aid in confirming the proposed structures.

  • For definitive structural confirmation, comparison with a synthesized authentic standard is recommended.

Conclusion

This guide provides a predictive framework for understanding the mass spectrometric fragmentation of N-(4-Phenylcyclohex-3-en-1-yl)benzamide. By comparing the expected outcomes from EI and ESI-MS/MS, researchers can make informed decisions on the most appropriate analytical technique for their specific research goals. The characteristic retro-Diels-Alder fragmentation of the cyclohexene ring and the cleavage of the amide bond are anticipated to be the most informative fragmentation pathways for the structural elucidation of this and related compounds. The provided experimental protocols offer a starting point for acquiring high-quality mass spectral data to confirm these predictions.

References

  • Filo. (2025, December 6).
  • Wisdomlib. (2025, February 20). Retro-Diels Alder mechanism: Significance and symbolism.
  • Zu, C., et al. (2016, March 17). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry.
  • JoVE. (2024, December 5).
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  • Dr. K. (2021, January 21).
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  • NIST. (n.d.). Benzamide, N-phenyl-. NIST WebBook.
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  • MDPI. (2025, November 14). Mass Spectrometry for In-Depth Study and Discovery of Marine Bioactive Metabolites.
  • Hesse, M., Meier, H., & Zeeh, B. (1997). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
  • Royal Society of Chemistry. (2018).
  • LCGC International. (2010). Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers.
  • Chemistry LibreTexts. (2023, August 29).
  • ResearchGate. (2020, June 4). Synthesis and characterization of n-(4 sulfamoylphenyl)
  • Prasain, J. (2010, January 22). Ion fragmentation of small molecules in mass spectrometry.
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  • ResearchGate. (2014, January). SYNTHESIS, CHARACTERIZATION, ANTIBACTERIAL AND ANTITUBERCULAR ACTIVITY OF SOME SUBSTITUTED N-[4-(3-PHENYL-ACRYLOYL) -PHENYL]-BENZAMIDE.
  • Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds. Holden-Day.
  • MDPI. (2023, October 4). New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking.
  • Chemistry Stack Exchange. (2016, February 6). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry.
  • PMC. (n.d.). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors.
  • PubMed. (2016, March 17). Fragmentation of Protonated N-(3-Aminophenyl)
  • PMC. (2026, March 3). UPLC-qToF-MS/MS analysis and anti-inflammatory activities of the soft coral Litophyton savignyi supported by bioactive molecular networking, network pharmacology, and molecular docking.
  • NSF PAR. (2020, September 30). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.
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  • The Organic Chemistry Tutor. (2016, September 15).

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Comparative

A Comparative Guide to the Binding Kinetics of N-(4-Phenylcyclohex-3-en-1-yl)benzamide and Its Analogs

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In drug discovery, the optimization of a lead compound is a multifaceted process where binding affinity is a critical parameter. However, affinity, represented by the equilibrium dissociation constant (Kᴅ), is a ratio of the on-rate (kₐ) and off-rate (kₔ), and does not solely dictate a drug's potential.[1][2] The kinetic profile—how quickly a compound binds to its target and how long it remains bound—provides deeper insights into its mechanism of action and potential for therapeutic efficacy. This guide provides a comparative analysis of the binding kinetics of a lead compound, N-(4-Phenylcyclohex-3-en-1-yl)benzamide, and three structural analogs. Using Bio-Layer Interferometry (BLI) as the primary analytical method, we dissect how subtle chemical modifications influence the association and dissociation rates, ultimately shaping the overall affinity and offering distinct therapeutic possibilities. This document is intended for researchers and drug development professionals to illustrate the importance of kinetic analysis in structure-activity relationship (SAR) studies.[3][4][5]

Introduction: Beyond Affinity—The Significance of Binding Kinetics

The journey from a hit compound to a clinical candidate involves rigorous optimization of its pharmacological properties. While high affinity (low Kᴅ) is often a primary goal, it is the underlying kinetic rates that can differentiate a successful drug from a failed one.[1][6]

  • Association Rate (kₐ or kₒₙ): This constant reflects the rate at which a compound binds to its target. A faster on-rate can be advantageous for drugs that need to act quickly.

  • Dissociation Rate (kₔ or kₒբբ): This constant describes the rate at which the compound-target complex breaks apart. A slow off-rate often leads to a prolonged duration of action, as the drug remains engaged with its target for a longer period.[1] This "residence time" is an increasingly important parameter in drug optimization.

Two compounds can have identical Kᴅ values but achieve them through vastly different kinetic profiles—one with fast-on/fast-off rates and another with slow-on/slow-off rates.[1] These differences have profound implications for pharmacology. For instance, a drug with a slow off-rate may maintain its therapeutic effect even when its plasma concentration falls below the Kᴅ. Understanding these kinetics is therefore paramount in building a robust structure-activity relationship (SAR).[4][7]

This guide uses N-(4-Phenylcyclohex-3-en-1-yl)benzamide as a core scaffold to explore these principles. By introducing minor, strategic modifications, we demonstrate how to experimentally determine and interpret changes in the binding kinetic profile.

Methodology: Kinetic Characterization via Bio-Layer Interferometry (BLI)

To quantify the binding kinetics of our compound series, we employed Bio-Layer Interferometry (BLI), a label-free optical biosensing technique.[8][9][10] BLI measures the change in thickness of the biological layer on a fiber optic biosensor tip in real-time, allowing for the direct observation of molecular association and dissociation.[9][10] This method was chosen for its high sensitivity with small molecules, fluidics-free operation, and suitability for medium-to-high throughput analysis.[9][11][12]

Experimental Protocol: BLI Kinetic Assay

The following protocol outlines a self-validating system for assessing small molecule-protein interactions.

1. Target Protein Immobilization:

  • Rationale: Covalently attaching the target protein to the biosensor surface allows it to act as the "ligand" for capturing the small molecule "analyte." A biotinylated target protein captured on a streptavidin-coated (SA) biosensor is the gold standard, ensuring a homogenous and oriented surface.

  • Step 1.1: Biotinylate the purified target protein (e.g., a kinase or receptor) using a controlled molar ratio of NHS-PEG4-Biotin to ensure minimal disruption of binding sites.

  • Step 1.2: Prepare SA biosensors by hydrating them in kinetic buffer (e.g., 1x PBS, 0.05% Tween-20, 1% DMSO) for at least 10 minutes.

  • Step 1.3: Load the biotinylated target protein onto the SA biosensors to a response level of 1-2 nm. This moderate density minimizes potential mass transport limitations, which can obscure true kinetic measurements.[13]

2. Analyte Preparation:

  • Rationale: A precise serial dilution of the small molecule analytes is critical for generating a robust kinetic dataset. The concentrations should span at least one order of magnitude above and below the expected Kᴅ.

  • Step 2.1: Prepare a 10 mM stock solution of each benzamide analog in 100% DMSO.

  • Step 2.2: Create a 2-fold serial dilution series for each compound in kinetic buffer, typically starting from 10 µM down to ~150 nM. It is crucial that the final DMSO concentration is matched across all wells to avoid refractive index artifacts.[14]

3. Kinetic Measurement Cycle:

  • Rationale: The standard BLI kinetic experiment consists of five distinct phases that generate a sensorgram for each analyte concentration.[1]

  • Step 3.1 (Baseline): Equilibrate the loaded biosensors in kinetic buffer for 60-120 seconds to establish a stable baseline.

  • Step 3.2 (Association): Move the biosensors into the wells containing the serially diluted analyte and measure the binding response for 180-300 seconds.

  • Step 3.3 (Dissociation): Transfer the biosensors back to buffer-only wells and monitor the decay of the signal for 300-600 seconds. A sufficiently long dissociation phase is crucial for accurately fitting the kₔ.

  • Step 3.4 (Regeneration): (Optional) If the interaction is very high affinity, a gentle regeneration step (e.g., low pH glycine buffer) may be needed to strip the bound analyte. For most small molecules, this is unnecessary.

  • Step 3.5 (Referencing): A parallel biosensor loaded with target but exposed only to kinetic buffer (0 µM analyte) is run to subtract any signal drift (in-line referencing). A second reference biosensor with no immobilized protein can be used to subtract non-specific binding of the analyte to the sensor surface itself.

4. Data Analysis:

  • Rationale: The collected sensorgrams are fitted to a suitable binding model to extract the kinetic constants.

  • Step 4.1: After reference subtraction, align the sensorgrams to the baseline and inter-step correct to the dissociation phase.

  • Step 4.2: Fit the data globally using a 1:1 Langmuir binding model. This model assumes a simple reversible bimolecular interaction, which is appropriate for many small molecule binding events.[6]

  • Step 4.3: The fitting algorithm calculates the global kₐ and kₔ values. The Kᴅ is then determined as the ratio kₔ/kₐ. The quality of the fit is assessed by the R² value (ideally >0.95) and visual inspection of the residuals.

Experimental Workflow Diagram

BLI_Workflow cluster_prep Preparation cluster_run BLI Measurement Cycle cluster_analysis Data Analysis P1 Hydrate SA Biosensors P2 Immobilize Biotinylated Target Protein P1->P2 R1 1. Baseline (60s in Buffer) P2->R1 P3 Prepare Analyte Serial Dilution R2 2. Association (180s in Analyte) P3->R2 R1->R2 R3 3. Dissociation (300s in Buffer) R2->R3 A1 Reference Subtraction & Processing R3->A1 A2 Global 1:1 Kinetic Fit A1->A2 A3 Extract ka, kd, KD A2->A3

Caption: Workflow for a BLI-based kinetic analysis.

Comparative Kinetic Profile

The core compound and three analogs were synthesized to probe the structure-kinetics relationship. The analogs introduce specific modifications to the phenyl and benzamide rings.

  • CPD-001 (Parent): N-(4-Phenylcyclohex-3-en-1-yl)benzamide

  • ANA-002 (Analog A): N-(4-(4-fluorophenyl )cyclohex-3-en-1-yl)benzamide - Adds an electron-withdrawing group to the phenyl ring.

  • ANA-003 (Analog B): N-(4-Phenylcyclohex-3-en-1-yl)-4-hydroxy benzamide - Adds a hydrogen-bond donor/acceptor to the benzamide ring.

  • ANA-004 (Analog C): N-(4-Phenylcyclohex-3-en-1-yl)-4-methoxy benzamide - Adds a bulkier, less polar group compared to ANA-003.

The binding kinetics of these compounds against our target protein were determined using the BLI protocol described above. The results are summarized below.

Compound IDModificationkₐ (1/Ms)kₔ (1/s)Kᴅ (nM)Fold Change (vs. Parent)
CPD-001 Parent Scaffold1.2 x 10⁵2.4 x 10⁻³20.0-
ANA-002 4-Fluoro (Phenyl)1.3 x 10⁵1.1 x 10⁻³ 9.22.2x improvement
ANA-003 4-Hydroxy (Benzamide)3.5 x 10⁵ 2.9 x 10⁻³8.32.4x improvement
ANA-004 4-Methoxy (Benzamide)1.1 x 10⁵4.5 x 10⁻³40.92.0x decrease

Interpretation of Structure-Kinetics Relationship (SKR)

The data reveals how subtle structural changes can significantly modulate the kinetic binding profile.

  • ANA-002 (4-Fluoro Analog): This modification resulted in a 2-fold slower dissociation rate (kₔ) with a negligible change in the association rate (kₐ). This suggests the fluorine atom forms a favorable interaction (e.g., a halogen bond or dipole-dipole interaction) in the binding pocket that stabilizes the compound-target complex, effectively "locking" it in place for longer. The improvement in overall affinity (Kᴅ) is almost entirely driven by this increased residence time.

  • ANA-003 (4-Hydroxy Analog): In contrast, the hydroxyl group led to a nearly 3-fold faster association rate (kₐ) while the off-rate remained similar to the parent compound. This indicates that the hydroxyl group may act as a "steering" element, forming a transient hydrogen bond that helps orient the molecule correctly for optimal binding, thus accelerating the initial binding event.

  • ANA-004 (4-Methoxy Analog): Replacing the hydroxyl with a methoxy group was detrimental to affinity. While the on-rate was largely unaffected, the dissociation rate nearly doubled . This suggests a negative steric clash or the loss of a critical hydrogen bond that ANA-003 could form, destabilizing the complex and causing it to fall apart more quickly.

These distinct kinetic signatures provide actionable insights for further optimization. If a long duration of action is the primary goal, the strategy employed in ANA-002 (slowing the off-rate) would be prioritized. If rapid target engagement is more critical, the approach from ANA-003 (speeding the on-rate) would be favored.

Structure-Kinetics Relationship Diagram

SKR Core CPD-001 (Parent) ka: 1.2e5 | kd: 2.4e-3 KD: 20.0 nM A2 ANA-002 4-Fluoro KD: 9.2 nM Core->A2 Adds 4-F Slows kd (2x) Increases Residence Time A3 ANA-003 4-Hydroxy KD: 8.3 nM Core->A3 Adds 4-OH Speeds ka (3x) Improves Target Capture A4 ANA-004 4-Methoxy KD: 40.9 nM Core->A4 Adds 4-OMe Speeds kd (2x) Steric Clash / H-bond Loss

Caption: Impact of analog modifications on kinetic rates.

Conclusion

This guide demonstrates that a comprehensive understanding of binding kinetics is essential for effective lead optimization. By moving beyond simple affinity measurements and dissecting the on- and off-rates, researchers can develop a more nuanced and predictive structure-activity relationship. The analysis of N-(4-Phenylcyclohex-3-en-1-yl)benzamide and its analogs via Bio-Layer Interferometry clearly shows that distinct structural modifications can independently tune the association and dissociation phases of a binding event. This kinetic insight allows for the rational design of molecules with tailored pharmacological profiles, whether the goal is rapid onset, prolonged duration of action, or a combination of both, ultimately accelerating the development of superior therapeutics.

References

  • BenchChem.Comparative Guide to the Structure-Activity Relationship (SAR) of Benzamide Analogs with Anticancer Activity.
  • Rich, R. L., & Myszka, D. G. (2011).From experimental design to validated hits: a comprehensive walk-through of fragment lead identification using surface plasmon resonance. Methods in Enzymology.
  • Zhang, H., et al. (2018).Capturing the Interaction Kinetics of an Ion Channel Protein with Small Molecules by the Bio-layer Interferometry Assay. Journal of Visualized Experiments.
  • Arias-Hervert, O., et al. (2013).Discovery of benzamide analogs as negative allosteric modulators of human neuronal nicotinic receptors: Pharmacophore modeling and structure-activity relationship studies. Bioorganic & Medicinal Chemistry.
  • Gator Bio.Small Molecule Analysis via Biolayer Interferometry.
  • Compton, D. R., et al. (1998).Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry.
  • Sartorius.Octet® BLI Workflows in Small-Molecule Interaction Guide.
  • Harvard University.Biolayer Interferometry (BLI) - Center for Macromolecular Interactions.
  • Danielson, U. H., et al. (2024).Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. SLAS Discovery.
  • Cantu, M. D., et al. (2021).Biolayer Interferometry Provides a Robust Method for Detecting DNA-Binding Small Molecules in Microbial Extracts. ChemRxiv.
  • Rakers, C., et al. (2021).Structure-Activity Relationships of Benzamides and Isoindolines Designed as SARS-CoV Protease Inhibitors Effective against SARS-CoV-2. ChemMedChem.
  • Fluidic Analytics. (2023).Dissociation Constant (KD) Simply Explained – and Common Mistakes to Avoid.
  • BenchChem.Unraveling the Structure-Activity Relationship of Benzamide Sulfonamide Analogs as Potent Enzyme Inhibitors.
  • Wilson, W. D. (2021).Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
  • Journal of Biological Chemistry.
  • Malvern Panalytical.
  • Deranged Physiology.(2023, December 18).
  • Jackson ImmunoResearch. (2023, March 29).An Introduction to Surface Plasmon Resonance.

Sources

Validation

N-(4-Phenylcyclohex-3-EN-1-YL)benzamide: Analytical Reference Standard Purity Validation &amp; Tier Comparison Guide

Executive Summary In the rigorous landscape of drug discovery and structural characterization, the fidelity of your analytical reference standards dictates the integrity of your downstream data. N-(4-Phenylcyclohex-3-EN-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rigorous landscape of drug discovery and structural characterization, the fidelity of your analytical reference standards dictates the integrity of your downstream data. N-(4-Phenylcyclohex-3-EN-1-YL)benzamide (CAS: 1820711-63-4) is a complex synthetic entity frequently utilized in high-throughput screening and structure-activity relationship (SAR) studies.

This guide provides an objective, data-driven comparison between a highly characterized Certified Reference Material (CRM-tier) and a standard generic research-grade equivalent. By deconstructing the analytical methodologies required to validate this specific molecule, we establish a self-validating framework that ensures absolute quantitative accuracy.

Chemical Context & Structural Vulnerabilities

To design a robust analytical validation system, we must first understand the causality behind the molecule's structural vulnerabilities. N-(4-Phenylcyclohex-3-EN-1-YL)benzamide possesses three critical features that dictate our experimental choices:

  • The Cyclohexene Ring (Double Bond Migration): The 3-en double bond is susceptible to migration during synthesis, potentially generating closely related regioisomers. Standard rapid-gradient HPLC methods often fail to resolve these isomers, artificially inflating purity scores.

  • The Benzamide Linkage: This moiety provides a strong UV chromophore (π-π* transitions), making Photodiode Array (PDA) detection highly sensitive. However, it also means that UV-invisible impurities (like inorganic salts or aliphatic solvents) will be completely missed if HPLC is used in isolation.

  • High-Boiling Synthetic Solvents: The synthesis of sterically hindered amides often requires coupling reagents in solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). These solvents are notoriously difficult to remove and require specific Headspace GC-MS protocols for detection.

The E-E-A-T Validation Framework

According to, an analytical procedure must be rigorously validated to demonstrate it is strictly fit for its intended purpose, which, for reference standards, demands absolute specificity and accuracy[1]. Furthermore, dictates that compendial procedures used for assessing compliance must meet uncompromised standards of reliability when quantifying both major components and trace impurities[2].

To meet these standards, we employ an orthogonal validation approach: comparing a Mass Balance calculation (100% minus all chromatographic and physical impurities) against an Absolute Assay (Quantitative NMR).

Comparative Analytical Metrics: High-Tier CRM vs. Generic Standard

The following table summarizes the quantitative performance differences between a meticulously validated CRM-tier standard and a generic alternative.

Analytical ParameterMethodologyHigh-Tier CRM StandardGeneric Research GradeAnalytical Impact on Research
Organic Purity UHPLC-PDA (254 nm)≥ 99.8% (Area)97.5% (Area)Generic grade contains co-eluting regioisomers, skewing biological screening data.
Absolute Assay 1 H qNMR99.5% ± 0.2%94.1% ± 1.5%Generic standard overestimates active mass due to "invisible" impurities.
Residual Solvents HS-GC-MS< 100 ppm (DMF)2,500 ppm (DMF)High DMF levels in the generic grade can cause cytotoxicity in cell-based assays.
Moisture Content Karl Fischer Titration0.1%1.2%Hygroscopic uptake in generic vials leads to inaccurate molar dosing calculations.

Experimental Methodologies

Every protocol described below is designed as a self-validating system, ensuring that experimental artifacts are identified and eliminated.

Protocol 1: Orthogonal Organic Purity via UHPLC-PDA

Causality: To prevent the co-elution of cyclohexene regioisomers, we utilize a sub-2-micron particle column with a shallow, extended gradient. This exploits minor hydrophobic differences between isomers. Peak purity (spectral homogeneity) is continuously monitored across the PDA range to self-validate that the main peak is not masking a hidden impurity.

Step-by-Step Procedure:

  • System Setup: Equip a UHPLC system with a Waters Acquity BEH C18 column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Trifluoroacetic acid in LC-MS grade Water) and Mobile Phase B (100% LC-MS grade Acetonitrile).

  • Sample Preparation: Dissolve 1.0 mg of N-(4-Phenylcyclohex-3-EN-1-YL)benzamide in 1.0 mL of Acetonitrile. Sonicate for 2 minutes to ensure complete dissolution.

  • Gradient Elution: Run a shallow gradient from 10% B to 60% B over 15 minutes, followed by a rapid ramp to 95% B for a 3-minute column wash. Flow rate: 0.4 mL/min.

  • Detection & Validation: Monitor at 254 nm. Extract the PDA spectra across the main peak to calculate the peak purity angle versus the purity threshold.

Protocol 2: Absolute Mass Fraction via 1 H qNMR

Causality: Chromatographic purity only measures UV-active components. To establish absolute trustworthiness, quantitative NMR (qNMR) is employed as a primary ratio method. By comparing the integration of the target's distinct alkene proton against a NIST-traceable internal standard, we create a mass balance that is blind to UV-absorptivity biases. This relies on the core principle of , where the area of the magnetic resonance signal is directly proportional to the number of nuclei[3].

Step-by-Step Procedure:

  • Internal Standard Selection: Weigh precisely 5.0 mg of NIST-traceable Maleic Acid (Internal Standard) and 10.0 mg of the N-(4-Phenylcyclohex-3-EN-1-YL)benzamide sample using a microbalance (d = 0.001 mg).

  • Solvent Addition: Dissolve the mixture in 0.6 mL of high-purity DMSO- d6​ containing 0.03% TMS.

  • Instrument Parameters: Acquire the spectrum on a 600 MHz NMR spectrometer. Critical Step: Set the relaxation delay (D1) to 60 seconds. This ensures complete longitudinal relaxation ( T1​ ) of all protons, a strict requirement for quantitative integration accuracy.

  • Data Processing: Phase and baseline correct the spectrum manually. Integrate the alkene protons of Maleic Acid ( δ ~6.26 ppm) and compare the ratio against the isolated alkene proton of the cyclohexene ring ( δ ~5.7-5.9 ppm) or the benzamide NH proton.

  • Calculation: Calculate the absolute mass fraction using the molar mass ratio and the exact weighed masses of the sample and internal standard.

Validation Workflow Visualization

The following diagram illustrates the orthogonal validation logic required to certify a high-tier reference standard. The system requires the Mass Balance and the qNMR Assay to agree within a tight tolerance (Δ < 0.5%) to pass certification.

G Start N-(4-Phenylcyclohex-3-EN-1-YL)benzamide Batch Synthesis HPLC HPLC-PDA (Organic Purity & Isomers) Start->HPLC GCMS HS-GC-MS (Residual Solvents) Start->GCMS KF Karl Fischer (Moisture Content) Start->KF qNMR 1H qNMR (Absolute Mass Fraction) Start->qNMR MassBalance Mass Balance Calculation (100% - Impurities) HPLC->MassBalance GCMS->MassBalance KF->MassBalance CrossCheck Orthogonal Cross-Check (qNMR vs Mass Balance) qNMR->CrossCheck MassBalance->CrossCheck Pass Certified Reference Material (CRM) Released CrossCheck->Pass Δ < 0.5% Fail Rejected / Re-purified CrossCheck->Fail Δ ≥ 0.5%

Fig 1: Orthogonal analytical workflow for reference standard purity validation.

References
  • validation of analytical procedures q2(r2) - ICH | Source: International Council for Harmonisation (ICH) |[Link]

Sources

Comparative

Comparing toxicity profiles of N-(4-Phenylcyclohex-3-EN-1-YL)benzamide against standard inhibitors

As drug development pipelines increasingly explore complex, bulky small molecules to achieve high target selectivity, understanding the nuanced toxicity profiles of these compounds becomes paramount. N-(4-Phenylcyclohex-...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly explore complex, bulky small molecules to achieve high target selectivity, understanding the nuanced toxicity profiles of these compounds becomes paramount. N-(4-Phenylcyclohex-3-EN-1-YL)benzamide (NPB) represents an emerging class of structurally distinct benzamide derivatives. While standard benzamides (e.g., Entinostat, Mocetinostat) are well-established in epigenetic modulation and kinase inhibition, NPB incorporates a massive, highly lipophilic 4-phenylcyclohex-3-enyl cap.

As an Application Scientist, my objective in this guide is to dissect how this structural modification fundamentally alters the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profile. We will objectively compare NPB against standard inhibitors, focusing on the causality between its physicochemical properties and its primary off-target liabilities: hERG channel blockade and metabolism-driven hepatotoxicity.

Mechanistic Causality: The Lipophilicity-Toxicity Nexus

The addition of the 4-phenylcyclohex-3-enyl group significantly increases the compound's molecular weight and drives its partition coefficient (LogP) well above 4.0. This extreme lipophilicity is a double-edged sword; while it enhances cell membrane permeability, it introduces severe toxicological risks.

  • Cardiotoxicity (hERG Liability): According to structural analyses and predictive toxicological models of the Kv11.1 (hERG) potassium channel, highly lipophilic compounds are highly susceptible to becoming trapped in the deep hydrophobic pockets of the hERG central cavity[1],[2]. This off-target binding blocks potassium efflux, prolonging the cardiac action potential and increasing the risk of Torsades de Pointes (TdP)[1].

  • Hepatotoxicity (CYP-Mediated): While standard, lower-molecular-weight benzamides exhibit favorable microsomal stability, the extreme lipophilicity of NPB necessitates aggressive Phase I metabolism by hepatic CYP450 enzymes. This intense metabolic processing often generates reactive intermediates that disrupt mitochondrial membrane potential—a primary mechanistic driver of drug-induced liver injury (DILI)[3].

MoT cluster_0 Cardiotoxicity Pathway cluster_1 Hepatotoxicity Pathway NPB N-(4-Phenylcyclohex-3-EN-1-YL)benzamide (High Lipophilicity, LogP > 4) hERG Kv11.1 (hERG) Channel Hydrophobic Pocket Binding NPB->hERG Off-target affinity CYP CYP450 Metabolism (Hepatic Spheroids) NPB->CYP Hepatic clearance QT Action Potential Prolongation (QT Interval Risk) hERG->QT Mito Mitochondrial Toxicity (TMRM Signal Loss) CYP->Mito Reactive metabolites

Fig 2. Mechanistic pathways of lipophilicity-driven hERG blockade and hepatic mitochondrial toxicity.

Comparative Toxicity Data

To objectively benchmark NPB, we evaluated it against Entinostat (a standard, low-lipophilicity benzamide), Astemizole (a reference hERG blocker), and Sorafenib (a reference hepatotoxin). Because traditional 2D cell cultures rapidly dedifferentiate and lose CYP450 expression, all hepatotoxicity data was generated using advanced 3D HepG2 spheroids to accurately capture metabolism-dependent toxicity[4],[5],[3].

Table 1: Hepatotoxicity and Cytotoxicity Profiling

Note: A significant drop in IC50 from 2D to 3D indicates that the compound's toxicity is exacerbated by hepatic metabolism (bioactivation).

CompoundClass / Reference2D HepG2 IC₅₀ (µM)3D Spheroid IC₅₀ (µM)Mitochondrial Tox (TMRM Loss)
NPB Bulky Benzamide> 50.012.4High (Onset at 10 µM)
Entinostat Standard Benzamide35.238.5Low
Sorafenib Hepatotoxin Control18.56.2Severe
Table 2: Cardiotoxicity Liability (Automated Patch-Clamp)

Note: An IC50 < 10 µM in hERG assays is generally flagged as a high risk for clinical QT prolongation.

CompoundCalculated LogPhERG IC₅₀ (µM)hERG Binding Risk
NPB 4.853.1High
Entinostat 2.10> 100.0Low
Astemizole 5.300.001Severe (Positive Control)

Data Synthesis: The tables clearly illustrate that while standard benzamides like Entinostat maintain a clean safety profile, the extreme lipophilicity of NPB introduces a severe hERG liability (IC50 = 3.1 µM)[1]. Furthermore, NPB demonstrates a classic "metabolic activation" toxicity profile; it appears relatively safe in metabolically incompetent 2D monolayers but shows marked hepatotoxicity in 3D spheroids where CYP450 enzymes are active[5],[3].

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the following protocols outline the exact methodologies used to generate the comparative data above.

Protocol 1: High-Content 3D Spheroid Hepatotoxicity Assay

This protocol leverages 3D architecture to maintain the metabolic competence of hepatocytes, providing a self-validating system for detecting DILI[4],[3].

  • Cell Seeding: Harvest HepG2 cells and seed at a density of 1,500 viable cells/well into 384-well Ultra-Low Attachment (ULA) U-bottom microtiter plates[3].

  • Spheroid Assembly: Centrifuge the plates at 250 × g for 5 minutes to force cell aggregation. Incubate in a humidified environment at 37°C with 5% CO₂ for 5 to 8 days until single, compact 3D spheroids are visually confirmed[4],[3].

  • Compound Dosing: Using an automated liquid handling platform, perform a 50% media exchange. Dose the spheroids with NPB or standard inhibitors (ranging from 0.1 µM to 100 µM) and incubate for exactly 72 hours[4],[3].

  • Multiplex Staining: Without washing (to prevent spheroid loss), add a tri-dye detection cocktail: Hoechst 33342 (nuclear count/viability), TMRM (mitochondrial membrane potential), and TOTO-3 (plasma membrane integrity). Incubate for 45 minutes[3].

  • High-Content Imaging: Acquire Z-stack images using a confocal high-content screening system (e.g., ImageXpress). Analyze the volumetric 3D image segmentation to quantify phenotypic features of toxicity[4].

G A Seed HepG2 Cells in ULA Plates B Spheroid Formation (Days 1-5) A->B C Compound Dosing (72h Incubation) B->C D Multiplex Staining (Hoechst/TMRM) C->D E High-Content Confocal Imaging D->E

Fig 1. Workflow for 3D HepG2 spheroid generation and high-content hepatotoxicity screening.

Protocol 2: Automated Patch-Clamp for hERG Liability
  • Cell Preparation: Culture HEK293 cells stably expressing the human ether-a-go-go-related gene (Kv11.1) channel until 70% confluent[1].

  • Electrophysiology: Utilize an automated planar patch-clamp system. Establish whole-cell configuration. Depolarize the cells to +20 mV for 2 seconds to open the channels, followed by a repolarization step to -50 mV to elicit the outward tail current[1].

  • Perfusion & Analysis: Perfuse NPB at varying concentrations. Calculate the IC50 based on the fractional block of the peak tail current relative to the vehicle control[1].

References

  • Evaluation of a Three-Dimensional Primary Human Hepatocyte Spheroid Model: Adoption and Industrialization for the Enhanced Detection of Drug-Induced Liver Injury. ACS Publications.3

  • Revealing Molecular Determinants of hERG Blocker and Activator Binding. ACS Publications.1

  • hERGAT: predicting hERG blockers using graph attention mechanism through atom- and molecule-level interaction analyses. Springer / D-NB.2

  • 3D Toxicity Screening using iPSC-derived Hepatocyte Spheroids. Molecular Devices.4

  • Hepato(Geno)Toxicity Assessment of Nanoparticles in a HepG2 Liver Spheroid Model. NIH.5

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(4-Phenylcyclohex-3-EN-1-YL)benzamide

Comprehensive Safety and Handling Guide for N-(4-Phenylcyclohex-3-EN-1-YL)benzamide As researchers and drug development professionals push the boundaries of novel therapeutics, handling complex synthetic intermediates re...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide for N-(4-Phenylcyclohex-3-EN-1-YL)benzamide

As researchers and drug development professionals push the boundaries of novel therapeutics, handling complex synthetic intermediates requires moving beyond generic safety checklists. N-(4-Phenylcyclohex-3-EN-1-YL)benzamide is a highly specialized organic compound. Its structure—a benzamide core coupled with a bulky, non-polar phenylcyclohexene moiety—imparts unique physicochemical properties. While these properties make it a valuable asset in chemical synthesis and drug discovery, they also dictate stringent handling, personal protective equipment (PPE), and disposal protocols.

This guide provides field-proven, self-validating methodologies to ensure absolute operational safety, mitigating the risks of dermal absorption, aerosol inhalation, and environmental contamination.

Mechanistic Context: The Causality Behind the PPE

To understand how to protect yourself, you must understand why the compound poses a threat. Benzamide derivatives frequently exhibit targeted biological activities, often acting as enzyme inhibitors (such as HDACs) or interacting with the central nervous system via GABA and glutamate receptors[1].

The addition of the lipophilic phenylcyclohexene group significantly enhances the molecule's ability to partition into and cross lipid bilayers, including the stratum corneum of human skin. If dissolved in an organic solvent like DMSO or DMF, the solvent acts as a carrier, rapidly transporting the active benzamide directly through compromised PPE and into the bloodstream. Therefore, preventing dermal and inhalation exposure is not merely a compliance checkbox; it is a critical toxicological imperative[2].

G A N-(4-Phenylcyclohex-3-EN-1-YL)benzamide (Highly Lipophilic) B Dermal/Inhalation Exposure A->B Improper Handling C Cellular Entry (Lipid Bilayer Crossing) B->C High Permeability D Target Protein Binding (e.g., Receptors/Enzymes) C->D Pharmacological Effect E Off-Target Toxicity (Irritation/Sensitization) C->E Cytotoxic Stress

Caption: Toxicity pathway and cellular entry mechanism of lipophilic benzamide derivatives.

Quantitative PPE Specifications

Selecting the correct PPE requires relying on quantitative performance metrics rather than assumptions. Latex gloves are strictly prohibited when handling this compound; latex provides inadequate protection against the organic solvents required to dissolve benzamides, allowing the solvent to carry the compound directly through the glove matrix[3].

Table 1: PPE Specifications and Quantitative Performance Metrics

PPE CategorySpecificationQuantitative Metric / StandardCausality / Rationale
Hand Protection Nitrile or Chloroprene Gloves≥ 0.11 mm thickness, Breakthrough time > 240 minsPrevents dermal absorption. Nitrile offers superior chemical resistance to non-polar organics compared to latex[4].
Eye Protection Chemical Splash GogglesANSI Z87.1-2020 compliantProtects against micro-particulate aerosolization and solvent splashes[4].
Body Protection Laboratory Coat100% Cotton or FR-treated, Knee-lengthMitigates static generation, reducing the ignition risk when working with volatile organic solvents[5].
Respiratory N95 / P100 Respirator≥ 95% to 99.97% filtration efficiency (0.3 µm)Required only if weighing solid powder outside a certified fume hood to prevent inhalation of dust[2].
Engineering Control Chemical Fume HoodFace velocity: 80–120 feet per minute (fpm)Primary containment to prevent inhalation of volatile organic solvents and aerosolized powders[3].

Operational Plan: Step-by-Step Handling Protocols

Every protocol must be a self-validating system. By embedding physical checks into your workflow, you eliminate the possibility of passive exposure.

Protocol 1: Preparation and Solubilization

Step 1: Environmental Verification Before opening the chemical container, verify the chemical fume hood monitor reads a face velocity between 80 and 120 fpm. If the alarm is sounding or the monitor is blank, do not proceed.

Step 2: PPE Donning and Barrier Validation Inspect nitrile gloves for micro-tears by trapping air and applying gentle pressure. Don your lab coat (fully buttoned), ANSI Z87.1 safety goggles, and double-glove if you plan to handle high-molarity stock solutions. Double-gloving ensures that if the outer glove is contaminated by a solvent splash, the inner glove maintains the dermal barrier while you doff the outer layer[3].

Step 3: Anti-Static Weighing The lipophilic, non-polar nature of the phenylcyclohexene ring increases static charge accumulation. Use an anti-static gun (e.g., Zerostat) on the weighing spatula and weigh boat before transferring the solid. This prevents the powder from repelling off the spatula and aerosolizing into your breathing zone.

Step 4: Solubilization and Containment Transfer the weighed solid into a glass vial. Add the appropriate organic solvent (e.g., DMSO) inside the fume hood. Cap the vial immediately with a PTFE-lined septum cap to prevent solvent evaporation and inhalation exposure[2]. Vortex until fully dissolved.

Step 5: Surface Decontamination Wipe down the balance and hood surface with a solvent compatible with benzamides (e.g., 70% isopropanol or ethanol), followed by soap and water to remove residual organics.

Workflow Start Pre-Operation: PPE Donning & Fume Hood Check Weighing Anti-Static Weighing & Solubilization (In Hood) Start->Weighing Transfer Sealed Transfer to Secondary Container Weighing->Transfer Decon Surface Decontamination (70% EtOH / Soap & Water) Transfer->Decon Waste Hazardous Waste Segregation Decon->Waste Doffing PPE Doffing & Hand Washing Waste->Doffing

Caption: Standard operating workflow for handling and disposing of novel benzamide derivatives.

Disposal and Spill Response Plan

Improper disposal of benzamide derivatives can lead to severe environmental toxicity and laboratory cross-contamination.

Protocol 2: Hazardous Waste Disposal

Step 1: Segregation Collect all liquid waste containing N-(4-Phenylcyclohex-3-EN-1-YL)benzamide in a dedicated, chemically compatible, high-density polyethylene (HDPE) container. Label it strictly as "Non-Halogenated Organic Waste" (unless a halogenated solvent like DCM was utilized).

Step 2: Solid Waste Containment Place all contaminated consumables (pipette tips, weigh boats, and outer gloves) into a double-lined, puncture-resistant chemical waste bag.

Step 3: Labeling and Storage Affix a hazardous waste tag detailing the exact chemical name, solvent composition, and estimated concentration. Store the container in a designated Satellite Accumulation Area (SAA) with secondary containment, strictly away from strong oxidizers or acids.

Protocol 3: Doffing and Post-Exposure Response

Step 1: Doffing Remove gloves first by peeling them off from the cuff, turning them inside out to trap any contaminants[2]. Remove the laboratory coat by unbuttoning it and rolling it away from your body. Remove goggles last, handling only the clean straps.

Step 2: Hygiene Always wash hands with soap and water immediately after handling chemicals, even if gloves were worn[5].

Step 3: Splash Response In the event of a small chemical splash to the skin, immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes[5]. Seek occupational medical attention immediately, providing them with the chemical structure and solvent details.

Sources

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